Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of tert-Butyl (2-chlorophenyl)carbamate
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
tert-Butyl (2-chlorophenyl)carbamate (CAS: 35426-69-8) is a critical intermediate in medicinal chemistry, serving as a protected form of 2-chloroaniline. It is frequently employed in the synthesis of benzimidazoles, urea derivatives, and pharmacophores where the ortho-chloro substituent provides essential steric bulk or metabolic stability.
This guide details a high-fidelity synthesis protocol optimized for the steric and electronic constraints of ortho-substituted anilines. Unlike simple aniline protection, the 2-chloro substituent reduces nucleophilicity via inductive effects (-I) and imposes steric hindrance, necessitating specific catalytic modulation to achieve high yields (>75%) under mild conditions.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the carbamate nitrogen-carbon bond. The most reliable forward synthesis involves the nucleophilic attack of 2-chloroaniline on di-tert-butyl dicarbonate (Boc₂O).
Strategic Considerations:
Electronic Deactivation: The Chlorine atom at the ortho position is electron-withdrawing, reducing the nucleophilicity of the amine lone pair.
Steric Hindrance: The ortho-Cl creates a steric clash with the bulky tert-butyl group of the incoming electrophile.
Solution: Use of a non-nucleophilic base (Triethylamine) in a polar aprotic solvent (THF) to solubilize the intermediate and neutralize the acidic proton, driving the equilibrium forward without requiring harsh thermal conditions that could degrade the Boc moiety.
Mechanism of Action
The reaction follows a nucleophilic acyl substitution pathway.[1] The base (Triethylamine) plays a dual role: it acts as a proton scavenger and enhances the nucleophilicity of the amine.
Figure 1: Mechanistic pathway for the Boc-protection of 2-chloroaniline. The ortho-chloro substituent slows the initial nucleophilic attack.
Experimental Protocol (The "Gold Standard")
This protocol is validated for ortho-substituted anilines, ensuring complete conversion without the formation of isocyanate side products.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (10.0 mmol, 1.27 g) in anhydrous THF (10.0 mL).
Base Addition: Add Triethylamine (12.0 mmol, 1.7 mL) to the solution. Stir at room temperature (25°C) for 15 minutes to ensure homogeneity.
Boc Addition: Add Boc₂O (10.0 mmol, 2.18 g) dropwise (or portion-wise if solid) to the stirring mixture. Note: Evolution of CO₂ gas may occur; ensure the system is vented.[8]
Reaction: Stir the mixture at room temperature for 12–16 hours .
Checkpoint: Monitor by TLC (10% EtOAc in Hexane).[9] The starting aniline (lower R_f) should disappear, and a new, less polar spot (Product) should appear.
Troubleshooting: If starting material remains after 16h, add 10 mol% DMAP and heat to mild reflux (50°C) for 2 hours.
Workup:
Evaporate the THF under reduced pressure.
Redissolve the residue in Ethyl Acetate (30 mL).
Wash sequentially with:
10% Citric Acid or 1M HCl (2 x 15 mL) – Removes unreacted amine/TEA.
Saturated NaHCO₃ (1 x 15 mL).
Brine (1 x 15 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[10][11]
Purification: The crude material is often a gummy liquid or low-melting solid. Purify via silica gel flash chromatography (Eluent: 5% → 10% Ethyl Acetate in Hexane).
Characterization Data
The following data confirms the structure of tert-butyl (2-chlorophenyl)carbamate.
Technique
Expected Signal / Value
Assignment
Appearance
White solid or colorless gummy oil
-
Yield
75% - 90%
-
¹H NMR (400 MHz, CDCl₃)
δ 8.08 (d, J = 8.2 Hz, 1H)
Ar-H (ortho to N)
δ 7.23 (dd, J = 8.0, 1.4 Hz, 1H)
Ar-H (ortho to Cl)
δ 7.17 – 7.13 (m, 1H)
Ar-H
δ 6.92 (br s, 1H)
N-H (Carbamate)
δ 6.86 (td, J = 7.8, 1.5 Hz, 1H)
Ar-H
δ 1.53 (s, 9H)
C(CH ₃)₃ (Boc group)
¹³C NMR (100 MHz, CDCl₃)
δ 152.5
C =O (Carbamate)
δ 135.3, 129.1, 127.8, 123.4, 121.9, 119.9
Aromatic C
δ 81.2
C (CH₃)₃ (Quaternary)
δ 28.4
C(C H₃)₃ (Methyls)
Safety & Handling
2-Chloroaniline: Highly toxic by inhalation, skin contact, and ingestion. It is a methemoglobinemia inducing agent. All operations must be performed in a functioning fume hood using nitrile gloves.
Di-tert-butyl dicarbonate: Flammable solid. Causes skin irritation. May generate significant pressure (CO₂) upon reaction; do not seal the reaction vessel tightly.[8]
Waste Disposal: Aqueous washes containing aniline residues must be segregated as toxic organic waste.
References
Ligand and Substrate-Controlled Para C-H Borylation of Anilines. Supporting Information, Page S18. (Preparation of tert-butyl (2-chlorophenyl)carbamate 12c). Available at: [Link]
Amine organocatalysts for highly ortho-selective chlorination of anilines. Royal Society of Chemistry, Supporting Information. (NMR Data Confirmation). Available at: [Link]
Synthesis of N-Boc amines by various routes. Beilstein Journal of Organic Chemistry. (General protocols for hindered amines). Available at: [Link]
Comprehensive Technical Guide on tert-Butyl 2-chlorophenylcarbamate: Properties, Synthesis, and Advanced Applications
Executive Summary tert-Butyl 2-chlorophenylcarbamate (commonly referred to as N-Boc-2-chloroaniline) is a highly versatile, orthogonally protected building block widely utilized in medicinal chemistry, agrochemical devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl 2-chlorophenylcarbamate (commonly referred to as N-Boc-2-chloroaniline) is a highly versatile, orthogonally protected building block widely utilized in medicinal chemistry, agrochemical development, and advanced organic synthesis[1]. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it robustly protects the sensitive primary amine from unwanted side reactions, and it acts as a powerful Directed Metalation Group (DMG) for regioselective functionalization.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and advanced reactivity profiles—specifically focusing on its behavior in palladium-catalyzed cross-coupling reactions and directed ortho-metalation (DoM).
Physicochemical Profiling
Understanding the baseline properties of N-Boc-2-chloroaniline is critical for reaction design, purification, and analytical validation[2].
Soluble in DCM, EtOAc, THF, and MeOH; Insoluble in water
Stability
Stable under standard conditions. Acid-sensitive (deprotects via isobutylene elimination).
Synthetic Methodologies: Protection and Deprotection
The utility of N-Boc-2-chloroaniline relies heavily on the efficiency of its protection and deprotection cycles. The protocols below are designed as self-validating systems, ensuring high yield and purity.
Protocol 1: Synthesis via Boc-Protection of 2-Chloroaniline
Objective: Convert 2-chloroaniline to N-Boc-2-chloroaniline.
Step 1: Dissolve 2-chloroaniline (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
Step 3: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv) and triethylamine (TEA, 1.5 equiv). Stir at 25°C for 12 hours.
Step 4: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Expertise & Causality:
While aliphatic amines react rapidly with Boc₂O, the nucleophilicity of 2-chloroaniline is significantly attenuated by the electron-withdrawing inductive effect (-I) and steric hindrance of the ortho-chlorine atom. The addition of DMAP is critical; it acts as a nucleophilic catalyst, attacking Boc₂O to form a highly reactive N-Boc-pyridinium intermediate, which subsequently transfers the Boc group to the weakly nucleophilic aniline with high efficiency.
Protocol 2: Acid-Mediated Deprotection
Objective: Regenerate the free 2-chloroaniline.
Step 1: Dissolve N-Boc-2-chloroaniline in anhydrous dichloromethane (DCM).
Step 2: Add trifluoroacetic acid (TFA) dropwise at 0°C (typically a 1:4 ratio of TFA:DCM).
Step 3: Warm to room temperature and stir for 2 hours. Monitor via TLC until the starting material is consumed.
Step 4: Concentrate under reduced pressure to remove excess TFA, yielding the amine as a TFA salt. Neutralize with 1M NaOH if the free base is required.
Expertise & Causality:
The deprotection proceeds via an E1-type elimination. The acid protonates the carbamate carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond. This forms a relatively stable tert-butyl carbocation (which rapidly loses a proton to form isobutylene gas) and a carbamic acid intermediate (which spontaneously decarboxylates to release CO₂ gas and the free amine). The evolution of gas drives the reaction forward irreversibly.
Visualization: Protection & Deprotection Workflow
Caption: Cyclic workflow demonstrating the orthogonal protection and deprotection of 2-chloroaniline.
Aryl chlorides are notoriously difficult substrates for cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol) or C–I (~65 kcal/mol)[3]. However, N-Boc-2-chloroaniline can be successfully utilized in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings through the strategic use of dialkylbiarylphosphine ligands[4].
The Role of Bulky, Electron-Rich Ligands
To activate the stubborn C-Cl bond of N-Boc-2-chloroaniline, ligands such as XPhos or BrettPhos are required[4].
Oxidative Addition: The electron-rich nature of the dicyclohexylphosphine moiety increases the electron density on the palladium center, facilitating the oxidative insertion of Pd(0) into the strong C-Cl bond[5].
Reductive Elimination: The extreme steric bulk of the biaryl framework forces the coordinated amine and aryl groups into close proximity, drastically accelerating the rate-limiting reductive elimination step to form the new C-N bond[4][5].
Protocol 3: Buchwald-Hartwig Amination of N-Boc-2-chloroaniline
Objective: Couple N-Boc-2-chloroaniline with a secondary amine (e.g., morpholine)[6].
Step 1: In a glovebox or under strict Schlenk conditions, charge a reaction vial with N-Boc-2-chloroaniline (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (NaOtBu, 2.0 equiv)[6].
Step 2: Add anhydrous toluene, followed by morpholine (1.5 equiv)[6].
Step 3: Seal the vial and heat to 110°C for 6-12 hours[3].
Step 4: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, and purify via flash chromatography[6].
Expertise & Causality:
NaOtBu is chosen as the base because it is strong enough to deprotonate the coordinated amine intermediate but sterically hindered enough to prevent unwanted nucleophilic attack on the aryl chloride. The pre-mixing of Pd₂(dba)₃ and XPhos generates the active, monoligated Pd(0)-XPhos species in situ, which is the true catalytic engine[4].
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The Pd-catalyzed Buchwald-Hartwig amination cycle highlighting C-Cl activation by XPhos.
Directed Ortho-Metalation (DoM)
Beyond cross-coupling, the Boc group in N-Boc-2-chloroaniline acts as a highly effective Directed Metalation Group (DMG) .
When treated with a strong organolithium reagent (such as sec-butyllithium or tert-butyllithium) at cryogenic temperatures (-78°C), the carbonyl oxygen of the Boc group coordinates to the lithium cation. This coordination brings the basic carbanion into close proximity to the aromatic protons.
Regioselectivity Logic:
In a standard N-Boc-aniline, lithiation occurs at the C2 (ortho) position. However, in N-Boc-2-chloroaniline, the C2 position is already occupied by the chlorine atom. Therefore, the lithiation is directed exclusively to the C6 position (the other ortho position). Trapping this lithiated intermediate with electrophiles (e.g., iodine, DMF, or borates) allows for the rapid synthesis of 1,2,3-trisubstituted benzene derivatives, which are highly prized scaffolds in drug discovery.
References
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. Retrieved from: [Link]
Executive Summary tert-Butyl (2-chlorophenyl)carbamate (CAS: 35426-69-8 ) is a specialized organochlorine intermediate widely utilized in medicinal chemistry and organic synthesis.[1][2][3] Structurally, it represents th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl (2-chlorophenyl)carbamate (CAS: 35426-69-8 ) is a specialized organochlorine intermediate widely utilized in medicinal chemistry and organic synthesis.[1][2][3] Structurally, it represents the N-tert-butoxycarbonyl (Boc) protected form of 2-chloroaniline. This protection strategy is critical in drug development, as it masks the nucleophilic aniline nitrogen, allowing for chemoselective transformations on the aromatic ring—such as directed ortho-metalation (DoM) or palladium-catalyzed cross-couplings—without interference from the amine functionality.[4]
Part 1: Chemical Identity & Physicochemical Properties[4]
Soluble in organic solvents (DCM, THF, EtOAc, MeOH); insoluble in water.[4][5]
Stability
Stable under standard conditions; acid-labile (deprotects with TFA/HCl).
Part 2: Synthesis & Reaction Engineering[7]
The synthesis of tert-butyl (2-chlorophenyl)carbamate is a standard amine protection utilizing di-tert-butyl dicarbonate (Boc₂O). While conceptually simple, the presence of the ortho-chloro substituent introduces steric hindrance and electronic deactivation, often requiring optimized conditions compared to simple aniline protection.[4]
Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)[4]
Step-by-Step Methodology:
Preparation: Charge a reaction vessel with 2-chloroaniline (1.0 equiv) and dry THF (approx. 0.5 M concentration).
Activation: Add Triethylamine (1.2 equiv). Optionally, add DMAP (0.1 equiv) to accelerate the reaction if the ortho-chloro group significantly retards nucleophilicity.[4]
Addition: Add Boc₂O (1.2 equiv) slowly at 0 °C to control exotherm.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
Workup: Quench with water. Extract with EtOAc. Wash the organic layer with 1M HCl (to remove unreacted aniline) and brine.[4]
Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization (Hexane/EtOAc) or silica gel flash chromatography.
Synthesis Workflow Diagram
Figure 1: Standard synthetic workflow for the Boc-protection of 2-chloroaniline.
Part 3: Applications in Drug Discovery & Mechanism[4]
The utility of tert-butyl (2-chlorophenyl)carbamate extends beyond simple protection; the Boc group serves as a powerful Directed Metalation Group (DMG) .
Directed Ortho-Metalation (DoM)
The Boc group coordinates with strong bases (e.g., t-BuLi or sec-BuLi), directing lithiation to the ortho-position relative to the nitrogen. However, in 2-chloroaniline derivatives, the chloro group is also an ortho-director.[4]
Regioselectivity: The interplay between the N-Boc group and the Cl atom dictates the site of lithiation. The position ortho to the Cl (position 3) is acidified by the inductive effect of Cl. The position ortho to the N-Boc (position 6) is directed by coordination.
Utility: This allows for the introduction of electrophiles (aldehydes, boronic esters, silanes) to synthesize polysubstituted aromatic scaffolds found in kinase inhibitors.[4]
Palladium-Catalyzed Cross-Coupling
The N-Boc protection prevents catalyst poisoning by the free amine during sensitive Pd-catalyzed reactions.
Buchwald-Hartwig: Used as a coupling partner (aryl chloride) to introduce the protected aniline moiety into complex heterocycles.
Suzuki-Miyaura: The chloride can serve as the electrophile for coupling with boronic acids, preserving the nitrogen functionality for later stages.[4]
Application Logic Tree
Figure 2: Decision tree for the functionalization and utilization of the N-Boc intermediate.
Part 4: Safety & Handling
Hazards: As a carbamate derivative of a chloroaniline, treat as potentially harmful if swallowed or absorbed through skin.[4]
Handling: Use standard PPE (gloves, goggles, lab coat).[4] Handle in a fume hood to avoid inhalation of dust.
Storage: Store in a cool, dry place (2–8 °C preferred). Keep container tightly closed to prevent hydrolysis over long periods.
References
BLD Pharm. (2025). tert-Butyl (2-chlorophenyl)carbamate Product Page. Retrieved from
Royal Society of Chemistry. (2018). Amine organocatalysts for highly ortho-selective chlorination of anilines. (Supplementary Information describing synthesis and NMR of compound 3b). Retrieved from
Amazon AWS (Research Data). (2026). Ligand and Substrate-Controlled Para C-H Borylation of Anilines. (Experimental procedures for compound 12c). Retrieved from
ChemSrc. (2025). tert-butyl N-(2-chlorophenyl)carbamate CAS 35426-69-8.[1][2][3] Retrieved from [4]
Analytical and Synthetic Paradigms for tert-Butyl (2-chlorophenyl)carbamate: Molecular Weight Verification and Pharmacokinetic Implications
Executive Summary tert-Butyl (2-chlorophenyl)carbamate , widely referred to in synthetic literature as N-Boc-2-chloroaniline (CAS: 35426-69-8), is a pivotal building block in medicinal chemistry and organic synthesis[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl (2-chlorophenyl)carbamate , widely referred to in synthetic literature as N-Boc-2-chloroaniline (CAS: 35426-69-8), is a pivotal building block in medicinal chemistry and organic synthesis[1]. With a precise molecular formula of C11H14ClNO2 and a molecular weight of 227.69 g/mol , this compound serves as a critical intermediate. The tert-butoxycarbonyl (Boc) group not only protects the reactive amine during harsh downstream transformations—such as ligand-controlled para C-H borylation or palladium-catalyzed cross-coupling[2]—but also acts as a steric and electronic directing group that governs the regioselectivity of these reactions.
Physicochemical Profiling & Structural Analysis
Understanding the exact mass and physicochemical properties of tert-butyl (2-chlorophenyl)carbamate is fundamental for accurate mass spectrometry calibration and pharmacokinetic modeling. The presence of the chlorine atom at the ortho position significantly influences both the electronic distribution of the aromatic ring and the overall lipophilicity of the molecule.
Table 1: Quantitative Physicochemical Data for tert-Butyl (2-chlorophenyl)carbamate
Property
Value
Causality / Significance
Molecular Formula
C11H14ClNO2
Defines the atomic composition and isotopic distribution.
Average Molecular Weight
227.69 g/mol
Standard weight used for stoichiometric calculations in synthesis[3].
Monoisotopic Mass
227.07 Da
Exact mass targeted during high-resolution mass spectrometry (HRMS).
Topological Polar Surface Area (TPSA)
38.3 Ų
Indicates excellent membrane permeability (well below the 140 Ų limit)[4].
Hydrogen Bond Donors / Acceptors
1 / 2
Facilitates target protein binding while maintaining high lipophilicity.
Analytical Workflows for Molecular Weight Verification
Accurate verification of the 227.69 g/mol molecular weight is not merely a quality control step; it is a diagnostic tool for reaction success. The Boc group is inherently acid-labile. Harsh ionization conditions in mass spectrometry can cause in-source fragmentation, specifically the loss of an isobutylene fragment (-56 Da) or the entire Boc group (-100 Da). Therefore, the analytical protocol must be a self-validating system : the detection of the intact molecular ion must be corroborated by the natural isotopic signature of the chlorine atom (a 3:1 ratio of ^35Cl to ^37Cl) to confirm structural integrity.
Sample Preparation: Dissolve 1.0 mg of the synthesized tert-butyl (2-chlorophenyl)carbamate in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in a solvent matrix of 50% Acetonitrile and 50% Water containing 0.1% Formic Acid (FA).
Causality: The 0.1% FA acts as a proton source, facilitating the formation of the [M+H]+ ion (m/z 228.08) necessary for positive electrospray ionization (ESI+), while the organic/aqueous blend ensures complete solvation of the lipophilic compound.
Chromatographic Separation: Inject 2.0 µL of the diluted sample onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.
Causality: The non-polar tert-butyl and chloro groups induce strong retention on the hydrophobic C18 stationary phase. The gradient elution sharpens the chromatographic peak and separates the target from highly polar impurities (e.g., unreacted aniline).
Mass Spectrometry (ESI-TOF): Operate the mass spectrometer in ESI+ mode. Maintain the capillary voltage at a moderate 3.0 kV and the desolvation temperature at 350°C.
Causality: These "soft" ionization parameters are strictly required to prevent the premature thermal or voltage-induced cleavage of the labile Boc group, ensuring the intact mass of 227.69 g/mol is observed.
Data Processing & Self-Validation: Extract the ion chromatograms for m/z 228.08 ([M+H]+) and m/z 250.06 ([M+Na]+). Validate the spectrum by confirming the presence of the M+2 peak at m/z 230.08 with approximately 33% of the intensity of the parent peak.
Causality: This 3:1 isotopic ratio is the self-validating signature of a single chlorine atom, proving that dechlorination did not occur during synthesis or ionization.
Caption: LC-MS workflow for verifying the 227.69 g/mol molecular weight of tert-butyl (2-chlorophenyl)carbamate.
Synthetic Applications & Mechanistic Causality
In drug development, tracking the molecular weight transitions during the synthesis of tert-butyl (2-chlorophenyl)carbamate and its subsequent derivatives is critical. The conversion of 2-chloroaniline to its N-Boc derivative yields a mass shift of exactly +100.12 Da. This intermediate is frequently utilized in advanced methodologies, such as ligand-controlled para C-H borylation at room temperature, where the Boc group directs the iridium catalyst while preventing unwanted amine oxidation[2].
Reagent Preparation: In a flame-dried 100 mL round-bottom flask purged with inert nitrogen, dissolve 10.0 mmol of 2-chloroaniline (MW: 127.57 g/mol ) in 20 mL of anhydrous Tetrahydrofuran (THF).
Causality: Anhydrous conditions are mandatory because water will rapidly hydrolyze the di-tert-butyl dicarbonate (Boc2O) reagent into tert-butanol and carbon dioxide, halting the reaction.
Catalyst and Base Addition: Add 1.0 mmol (0.1 eq) of 4-Dimethylaminopyridine (DMAP) and 12.0 mmol (1.2 eq) of Triethylamine (TEA) to the stirring solution.
Causality: The ortho-chloro substituent sterically hinders the amine and reduces its nucleophilicity via electron withdrawal. DMAP acts as a highly active nucleophilic catalyst to overcome this barrier, while TEA neutralizes any acidic byproducts.
Boc2O Addition: Cool the flask to 0°C using an ice bath. Slowly add 11.0 mmol (1.1 eq) of Boc2O dropwise over 15 minutes. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
Causality: Slow addition at 0°C safely manages the exothermic release of CO2 gas, preventing solvent bump and loss of yield.
Work-up and Isolation: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Causality: The 1M HCl wash is a critical purification step; it selectively protonates and removes unreacted 2-chloroaniline and DMAP into the aqueous layer, leaving the highly lipophilic, non-basic carbamate product (MW: 227.69 g/mol ) in the organic phase.
Caption: Synthetic pathway illustrating molecular weight transitions from 2-chloroaniline to functionalized derivatives.
Pharmacokinetic Implications (Lipinski's Rule of 5)
From a drug design perspective, the molecular weight of tert-butyl (2-chlorophenyl)carbamate (227.69 g/mol ) positions it as an ideal fragment-based starting point. According to Lipinski's Rule of 5, orally active drugs should ideally have a molecular weight under 500 Da. Starting with a 227.69 Da core allows medicinal chemists a "mass budget" of approximately 270 Da to append additional pharmacophores (such as piperazines, fluorinated rings, or solubilizing groups) during downstream functionalization without violating bioavailability parameters. Furthermore, the carbamate moiety provides a balanced hydrogen-bonding profile (1 donor, 2 acceptors), optimizing the compound's interaction with biological targets while maintaining sufficient lipophilicity for cell membrane penetration.
Conclusion
The precise molecular weight of 227.69 g/mol for tert-butyl (2-chlorophenyl)carbamate is a foundational metric that governs its analytical tracking and synthetic utility. By employing self-validating LC-MS workflows and mechanistically sound synthetic protocols, researchers can leverage this versatile N-Boc-2-chloroaniline intermediate to drive complex cross-coupling and borylation reactions, ultimately accelerating the discovery of novel, bioavailable therapeutics.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: tert-Butyl 2-chlorophenylcarbamate Mechanism of Action
Content Type: Technical Dossier & Mechanistic Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
[1][2][3][4]
Executive Summary & Structural Logic
tert-Butyl 2-chlorophenylcarbamate (CAS: 35426-69-8) is a carbamate ester primarily utilized as a robust chemical building block (N-Boc-2-chloroaniline) in the synthesis of complex pharmaceutical agents.[1] While often viewed as a "protected intermediate," its structural features—specifically the lipophilic tert-butyl moiety and the electron-withdrawing ortho-chloro substituent—confer specific biochemical reactivities.
This guide analyzes its "Mechanism of Action" through two distinct lenses:
Chemical Mechanism: Its role as an acid-labile protecting group (Boc) in synthetic pathways.[2]
Pharmacological Mechanism: Its potential as a pseudo-irreversible inhibitor of serine hydrolases and a microtubule destabilizer , characteristic of the N-phenylcarbamate class.
Chemical Mechanism of Action: Acid-Catalyzed Deprotection
In drug development pipelines, this molecule functions as a "masked" 2-chloroaniline. The tert-butyl carbamate (Boc) group acts as a steric shield, preventing nucleophilic attack on the nitrogen during multi-step synthesis. The "action" here is the controlled release of the amine.
Mechanistic Pathway (The
/
Manifold)
The cleavage of the Boc group is not a simple hydrolysis but an acid-catalyzed fragmentation.
Protonation: The carbonyl oxygen is protonated by a strong acid (e.g., TFA or HCl), increasing the electrophilicity of the carbonyl carbon.
Fragmentation: The tert-butyl cation (
-Bu) cleaves off, driven by the stability of the tertiary carbocation.[3]
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing
and the free amine (2-chloroaniline).
Figure 1: The acid-catalyzed deprotection mechanism. The rate-determining step (RDS) is the formation of the tert-butyl cation.
Biological Mechanism of Action: Pharmacological Potential
While primarily an intermediate, N-phenylcarbamates possess inherent biological activity. Researchers investigating this scaffold as a "probe" or "prodrug" must consider two primary mechanisms:
Mechanism A: Pseudo-Irreversible Inhibition of Serine Hydrolases
Carbamates are classic inhibitors of serine hydrolases (e.g., Acetylcholinesterase, FAAH).
The Logic: The enzyme's active site serine attacks the carbamate carbonyl.
The Trap: Unlike esters (which hydrolyze rapidly), the resulting carbamylated enzyme is stable (hydrolysis takes minutes to hours).
Specificity: The tert-butyl group is bulky.[4] Unlike methyl-carbamates (e.g., physostigmine) which fit tight pockets, tert-butyl variants often target enzymes with larger hydrophobic binding pockets or act as "suicide substrates" for specific amidases.
Key Pathway: Carbamylation
Association: Enzyme binds the carbamate (
).
Acylation: Serine-OH attacks C=O; 2-chloroaniline is the leaving group.
Inhibition: The enzyme is now covalently modified (inactive).
Structurally, this compound is an analog of Chlorpropham (Isopropyl 3-chlorophenylcarbamate), a known herbicide.
Target: The colchicine-binding site on tubulin.
Effect: It prevents the polymerization of tubulin into microtubules, arresting cells in mitosis (M-phase).
Relevance: In mammalian cells, this mechanism is explored for anti-cancer potential, though the tert-butyl group usually reduces potency compared to the isopropyl analog due to steric clash at the tubulin interface.
Figure 2: Dual biological pathways. Pathway A represents enzymatic inhibition via covalent modification. Pathway B represents structural protein interference.
Metabolic Fate (ADME)
When used in vivo (e.g., as a prodrug or probe), the tert-butyl group is not metabolically inert.
Oxidative Attack: Cytochrome P450 enzymes (specifically CYP2C8 and CYP3A4) often target the tert-butyl group.[4]
Metabolite: Hydroxylation of the tert-butyl methyl group to form a hydroxymethyl intermediate, which can further oxidize to a carboxylic acid or undergo glucuronidation.
Implication: This can alter the lipophilicity and half-life of the molecule significantly.
Experimental Protocols
Protocol A: Synthesis via Curtius Rearrangement
Use this protocol to generate the compound from 2-chlorobenzoic acid.
Activation: Dissolve 2-chlorobenzoic acid (10 mmol) in dry toluene. Add thionyl chloride (1.2 eq) and reflux for 2 hours to form the acid chloride. Evaporate volatiles.
Azide Formation: Dissolve residue in acetone/water. Add
(1.5 eq) at 0°C. Stir 1h. Extract with ether.[3][5] Caution: Azides are explosive.
Rearrangement & Trapping: Dissolve the acyl azide in dry tert-butanol (excess). Reflux for 4-6 hours. The isocyanate intermediate is trapped by
-BuOH.
Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc 9:1).
Protocol B: Standard Deprotection (TFA Method)
Use this to release the active amine pharmacophore.
Dissolution: Dissolve tert-butyl 2-chlorophenylcarbamate (1 mmol) in
(5 mL).
Acidification: Add Trifluoroacetic acid (TFA) (1 mL) dropwise at 0°C.
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of starting material).
Workup: Evaporate TFA/solvent. Basify with saturated
. Extract with DCM to obtain free 2-chloroaniline.
Synthesis & Reactivity: Organic Syntheses, Coll. Vol. 5, p. 162 (1973); Vol. 48, p. 32 (1968).
Carbamate Enzymology: Casida, J. E., & Augustinsson, K. B. (1959). "Reaction of plasma albumin with 1-naphthyl N-methylcarbamate and certain other esters." Biochimica et Biophysica Acta.
Herbicidal Mechanism: Moreland, D. E. (1967). "Mechanisms of Action of Herbicides." Annual Review of Plant Physiology.
Metabolic Pathway: Shanu-Wilson, J. (2022). "Metabolism of t-butyl groups in drugs." Hypha Discovery.
Structural Analog Data: PubChem CID 16034 (Phenyl Methylcarbamate).
The Synthetic Cornerstone: A Technical Guide to Tert-butyl 2-chlorophenylcarbamate
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of tert-butyl 2-chlorophenylcarbamate, a key intermediate in modern organic synthesis. We will delve into its hi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of tert-butyl 2-chlorophenylcarbamate, a key intermediate in modern organic synthesis. We will delve into its historical context, detailed synthetic protocols, physicochemical properties, and its applications as a versatile building block, particularly in the fields of medicinal and process chemistry.
Introduction: The Strategic Importance of a Protected Amine
Tert-butyl 2-chlorophenylcarbamate, also known as N-Boc-2-chloroaniline, belongs to the class of carbamate-protected amines. The tert-butoxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups in organic synthesis. Its widespread use is attributed to its robustness under a variety of reaction conditions, including exposure to bases and nucleophiles, and its facile removal under mild acidic conditions. This orthogonality allows for selective chemical transformations at other sites of a molecule without interference from the otherwise reactive amino group.
The presence of a chlorine atom at the ortho position of the phenyl ring in tert-butyl 2-chlorophenylcarbamate introduces specific steric and electronic properties that can be strategically exploited in multi-step syntheses. This guide will illuminate the synthesis and utility of this important chemical entity.
Discovery and Historical Context: The Dawn of Amine Protection
While a singular "discovery" of tert-butyl 2-chlorophenylcarbamate is not prominently documented, its existence is a direct consequence of the development of the tert-butoxycarbonyl (Boc) protecting group. The pioneering work on Boc-protection of amines in the mid-20th century revolutionized peptide synthesis and has since become a fundamental tool in the synthesis of complex organic molecules. The first synthesis of tert-butyl carbamate itself was a multi-step and low-yielding process.[1] However, the development of di-tert-butyl dicarbonate (Boc anhydride) provided a much more efficient and widely applicable method for the introduction of the Boc group onto amines.[2][3]
The synthesis of specific N-Boc protected anilines, such as the 2-chloro derivative, became a routine yet crucial step in the preparation of a vast array of chemical compounds. The choice of the Boc group allows for the temporary masking of the nucleophilic and basic nature of the aniline nitrogen, enabling chemists to perform reactions on the aromatic ring or other functional groups that would otherwise be incompatible with a free amine.
Synthesis of Tert-butyl 2-chlorophenylcarbamate: A Detailed Protocol
The most common and efficient method for the synthesis of tert-butyl 2-chlorophenylcarbamate is the reaction of 2-chloroaniline with di-tert-butyl dicarbonate ((Boc)₂O).
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, eliminating a molecule of tert-butyl carbonate, which is unstable and decomposes into carbon dioxide and tert-butanol.
Caption: General mechanism of amine protection using Boc anhydride.
Experimental Protocol
This protocol provides a reliable method for the synthesis of tert-butyl 2-chlorophenylcarbamate.
Materials:
2-Chloroaniline
Di-tert-butyl dicarbonate ((Boc)₂O)
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.0 equivalent) in anhydrous THF or DCM (approximately 5-10 mL per gram of aniline).
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.05-1.1 equivalents). If the aniline is in its hydrochloride salt form, or if the reaction is sluggish, triethylamine (1.1 equivalents) can be added to the reaction mixture.
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The disappearance of the starting aniline spot indicates the completion of the reaction, which typically takes 2-12 hours.
Work-up:
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude tert-butyl 2-chlorophenylcarbamate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can yield the pure product.
Caption: Standard experimental workflow for the synthesis of tert-butyl 2-chlorophenylcarbamate.
Physicochemical Properties and Spectroscopic Characterization
Property
Value
CAS Number
35426-69-8
Molecular Formula
C₁₁H₁₄ClNO₂
Molecular Weight
227.69 g/mol
Appearance
Typically a white to off-white solid
Solubility
Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water.
Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for confirming the structure of the product. The expected signals are:
A singlet at approximately δ 1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.
A multiplet region between δ 7.0 and 8.0 ppm for the four aromatic protons. The ortho-chloro substituent will influence the chemical shifts and coupling patterns of these protons.
A broad singlet for the N-H proton, typically observed between δ 6.5 and 8.0 ppm, the chemical shift of which can be concentration-dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic signals for the carbamate and the aromatic ring.
A signal around δ 152-154 ppm for the carbonyl carbon of the carbamate.
A signal around δ 80-82 ppm for the quaternary carbon of the tert-butyl group.
A signal around δ 28 ppm for the methyl carbons of the tert-butyl group.
Several signals in the aromatic region (δ 120-140 ppm), with the carbon bearing the chlorine atom appearing at a distinct chemical shift.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands:
A strong C=O stretching vibration for the carbamate carbonyl group, typically in the range of 1700-1730 cm⁻¹.
An N-H stretching vibration around 3300-3400 cm⁻¹.
C-H stretching vibrations for the aromatic and aliphatic protons.
A C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in soft ionization techniques like ESI, the protonated molecule ([M+H]⁺) or adducts with sodium ([M+Na]⁺). The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) will be a key diagnostic feature.
Applications in Organic Synthesis
Tert-butyl 2-chlorophenylcarbamate serves as a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The Boc-protected amine allows for various transformations on the chloro-substituted aromatic ring, such as:
Cross-coupling reactions: The chloro group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The Boc group is generally stable under these conditions.
Nucleophilic aromatic substitution (SNAᵣ): While less reactive than other haloarenes, the chloro-substituted ring can undergo SNAᵣ reactions with strong nucleophiles under specific conditions.
Directed ortho-metalation: The carbamate group can act as a directed metalation group, allowing for the functionalization of the aromatic ring at the position ortho to the carbamate.
Following these transformations, the Boc group can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent) to reveal the free amine, which can then be used in subsequent synthetic steps.
Conclusion
Tert-butyl 2-chlorophenylcarbamate is a foundational building block in modern organic synthesis. Its preparation, based on the well-established Boc-protection strategy, is straightforward and high-yielding. The unique combination of a temporarily deactivated amine and a reactive chloro-substituted aromatic ring provides chemists with a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for researchers and professionals engaged in the development of novel chemical entities.
References
BenchChem. (2025). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis. BenchChem.
Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). Di-tert-butyl dicarbonate. Organic Syntheses, 57, 45. doi:10.15227/orgsyn.057.0045
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052.
Wikipedia. (2023). Di-tert-butyl dicarbonate. In Wikipedia. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
BenchChem. (2025).
NIST. (n.d.). tert-Butyl carbamate. In NIST WebBook. Retrieved from [Link]
BenchChem. (2025). An In-depth Technical Guide on the History and Development of the tert-Butoxycarbonyl (Boc) Protecting Group in Synthesis. BenchChem.
BenchChem. (2025). Application Notes and Protocols for the Purification of tert-Butyl (2-(benzylamino)ethyl)
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
Ghosez, L., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 20(7), 12699-12758.
Google Patents. (n.d.). CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Strategic Utility of tert-Butyl 2-Chlorophenylcarbamate in Advanced Organic Synthesis
Executive Summary
tert-Butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its utility extends beyond a simple protected aniline; it functions as a divergent synthetic hub . The molecule possesses two orthogonal reactive handles: the electrophilic chlorine atom (C2 position) and the directing tert-butoxycarbonyl (Boc) group. This guide outlines three critical research areas where this compound serves as a primary substrate: Regioselective C–H Activation, Palladium-Catalyzed Cross-Coupling, and Heterocyclic Annulation.
Part 1: Structural Dynamics & Synthesis
The synthesis of tert-butyl 2-chlorophenylcarbamate is the gateway to its application. The Boc group serves a dual purpose: it protects the nitrogen from oxidation/alkylation and electronically activates the aromatic ring for directed metalation.
Synthesis Protocol
Reagents: 2-Chloroaniline, Di-tert-butyl dicarbonate (Boc₂O), Base (HMDS or Et₃N).
Conditions: Mild heating (50°C) or room temperature with catalysts (DMAP).
Stability Profile: The compound is stable to basic and nucleophilic conditions (e.g., R-Li, NaOH) but labile to acids (TFA, HCl), which cleave the carbamate to regenerate the aniline.
Figure 1: Synthesis and Divergent Reactivity Hub
Caption: The central role of tert-butyl 2-chlorophenylcarbamate in divergent synthetic pathways.
Part 2: Core Research Areas
Research Area 1: Regiocontrolled C–H Activation (DoM)
The most sophisticated application of this compound lies in Directed Ortho-Metalation (DoM) . The Boc group is a powerful Directing Metalation Group (DMG).
Mechanism: The carbonyl oxygen of the Boc group coordinates to the lithium aggregate (Complex Induced Proximity Effect - CIPE), directing deprotonation.
Regioselectivity:
C6 Position (Ortho to N): The Boc group strongly directs lithiation here.
C3 Position (Ortho to Cl): The Chlorine atom is a weaker director (via inductive acidification).
Outcome: In tert-butyl 2-chlorophenylcarbamate, the Boc group dominates. Lithiation occurs almost exclusively at C6 , allowing for the introduction of electrophiles (TMS, CHO, I, alkyl) at the position meta to the chlorine.
Experimental Insight:
Using t-BuLi (2.2 equiv) at -78°C in THF is the gold standard. The first equivalent deprotonates the N-H; the second performs the C-H lithiation.
Research Area 2: The "Chloro-Handle" for Biaryl Synthesis
While aryl chlorides are generally less reactive than bromides/iodides, the 2-chloro position is sterically crowded but electronically activated by the adjacent nitrogen.
Suzuki-Miyaura Coupling: Using modern bulky phosphine ligands (e.g., XPhos, SPhos) or NHC-Pd complexes allows for the coupling of boronic acids at the C2 position without cleaving the Boc group.
Buchwald-Hartwig Amination: This pathway enables the synthesis of unsymmetrical o-phenylenediamines, which are critical precursors for benzimidazoles.
Research Area 3: Heterocyclic Construction (Indoles)
This is a high-impact area for drug discovery. The compound serves as a precursor to substituted indoles via the Larock Indole Synthesis or oxidative cyclizations.
Pathway:
C-H Activation/Iodination: Convert the C2-Cl or C6-H to an iodide.
Sonogashira Coupling: Introduce an alkyne.
Cyclization: Base-mediated or metal-catalyzed ring closure involving the carbamate nitrogen.
Figure 2: Indole Construction Logic
Caption: Stepwise logic for converting the carbamate scaffold into an indole core.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2-Chlorophenylcarbamate
Reliability Level: High (Standard Protection)
Setup: Charge a 250 mL round-bottom flask with 2-chloroaniline (12.75 g, 100 mmol) and THF (100 mL).
Directed Ortho-Metalation (DoM) of N-Boc Anilines:
Title: "The Directed Ortho Metalation Reaction - A Methodology for the Regiospecific Synthesis of Polysubstituted Aromatics."
Source:Chemical Reviews, Snieckus, V. (1990).
Context: Establishes the hierarchy of Boc vs Cl directing effects.
Indole Synthesis via N-Boc Intermediates
Title: "Palladium-Catalyzed Synthesis of Indoles via C-H Activ
Source:Beilstein Journal of Organic Chemistry (2024).
Introduction: The Strategic Role of Amine Protection in Complex Synthesis
An In-Depth Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group: Application, Protocols, and Mechanistic Insights In the intricate world of organic synthesis, particularly within pharmaceutical and materials science,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group: Application, Protocols, and Mechanistic Insights
In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively mask and unmask reactive functional groups is paramount. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary deactivation to prevent unwanted side reactions during multi-step synthetic sequences. A protecting group is a molecular "switch" that reversibly renders a functional group inert to specific reaction conditions.
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its robustness under a wide range of non-acidic conditions and its clean, facile removal under mild acidolysis.[1] This guide provides a comprehensive overview of the Boc protecting group, using the synthesis and deprotection of tert-butyl 2-chlorophenylcarbamate as a practical example. It is crucial to understand that the Boc group is the protecting moiety itself, while a compound like tert-butyl 2-chlorophenylcarbamate is the product of protecting 2-chloroaniline with a Boc group. This protected carbamate is stable, allowing for further chemical transformations on other parts of the molecule.[2]
This document is intended for researchers and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and strategic considerations essential for successful implementation in the laboratory.
Part 1: The Chemistry of Boc Protection
The introduction of the Boc group onto a primary or secondary amine is most commonly achieved using di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[3] The reaction converts the highly reactive amine into a significantly less nucleophilic and non-basic carbamate.
Mechanism of Protection
The protection reaction proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4] This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group.[3] This unstable anion subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is then protonated by the newly formed N-H bond of the carbamate or by a protonated amine intermediate, yielding tert-butanol as a stable byproduct.[4]
While the reaction can proceed without a catalyst, a base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP) is often employed to deprotonate the amine, increasing its nucleophilicity and accelerating the reaction.[5][6]
Caption: Mechanism of Boc protection of an amine using Boc anhydride.
Part 2: Experimental Protocol for Boc Protection of 2-Chloroaniline
This protocol details the synthesis of tert-butyl 2-chlorophenylcarbamate, a representative procedure for the protection of an electron-deficient arylamine.
Workflow Overview
Caption: Experimental workflow for the Boc protection of an amine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexanes and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.0 eq) in anhydrous dichloromethane (approx. 0.2-0.5 M).
Reagent Addition: Add di-tert-butyl dicarbonate (1.05-1.1 eq) to the solution, followed by a catalytic amount of DMAP (0.05-0.1 eq).[6] The use of a catalyst is recommended for electron-poor anilines.
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor the disappearance of the starting amine by Thin Layer Chromatography (TLC).
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude tert-butyl 2-chlorophenylcarbamate can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization.
Part 3: The Chemistry of Boc Deprotection
A key advantage of the Boc group is its lability under acidic conditions, which regenerates the free amine.[5] This deprotection is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups, a critical feature in complex syntheses.[3][7]
Mechanism of Deprotection
The acid-catalyzed deprotection is a facile process.
Protonation: The acid (commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl)) protonates the carbonyl oxygen of the carbamate, making it a better leaving group.[8]
Fragmentation: The protonated carbamate fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[5][7]
Decarboxylation & Regeneration: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[8] The amine is then protonated by the excess acid in the medium to form its corresponding salt (e.g., an ammonium trifluoroacetate salt).[5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic residues in the substrate, such as tryptophan or methionine side chains in peptides.[5] To mitigate this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.[9]
Part 4: Experimental Protocol for Deprotection
This protocol describes the removal of the Boc group from tert-butyl 2-chlorophenylcarbamate to regenerate the parent amine.
Workflow Overview
Caption: Experimental workflow for the deprotection of a Boc-protected amine.
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1 to 0.5 M) in a round-bottom flask.[5]
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA). A common condition is a 25-50% solution of TFA in DCM (v/v).[5] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid, often completing within 30 minutes to 2 hours. Monitor the reaction by TLC.[5]
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product is obtained as the TFA salt and can often be used directly in the next step.
Neutralization (if free amine is required): To obtain the free amine, dissolve the crude salt in water and basify carefully with saturated aqueous NaHCO₃ or another suitable base until the solution is pH > 8.
Extraction: Extract the free amine with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified 2-chloroaniline.
Part 5: Data Summary & Strategic Considerations
The choice of reaction conditions can be tailored based on the substrate's reactivity.
Table 1: Representative Conditions for Boc Protection
Part 6: Applications in Drug Development and Complex Synthesis
The Boc group is instrumental in the synthesis of small-molecule drug candidates and complex peptides.[5] Its reliable chemistry allows for the efficient and predictable construction of intricate molecular architectures. For instance, intermediates like tert-butyl (2-(benzylamino)ethyl)carbamate are key building blocks in the synthesis of Suvorexant, a dual orexin receptor antagonist used to treat insomnia.[13] The orthogonal nature of the Boc and benzyl groups in this molecule allows for selective deprotection and functionalization at different stages of the synthesis.[13]
In solid-phase peptide synthesis (SPPS), the Boc group was a foundational tool for protecting the α-amino groups of amino acids, though it has been largely superseded by the milder, base-labile Fmoc group for many applications to avoid repeated acid exposure that can degrade sensitive residues.[7]
Conclusion
The tert-butoxycarbonyl (Boc) group remains a cornerstone of modern organic synthesis due to its predictable reactivity, general stability, and straightforward removal. Understanding the mechanisms of its installation and cleavage, as detailed in this guide, empowers researchers to strategically apply it in the synthesis of complex molecules. The protocols for the protection of 2-chloroaniline and subsequent deprotection serve as a robust template that can be adapted for a wide variety of amine-containing substrates, facilitating advancements in medicinal chemistry and materials science.
References
Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Available from: [Link]
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available from: [Link]
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available from: [Link]
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
MySkinRecipes. tert-butyl (trans-2-(4-chlorophenyl)cyclopropyl)carbamate. Available from: [Link]
Hebei Boze Chemical Co., Ltd. (2019, August 10). Di-Tert-Butyl Dicarbonate. Available from: [Link]
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 18). Lewis Acids. Wordpress. Available from: [Link]
Rawat, M., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Available from: [Link]
TCI AMERICA. (2018, July 6).
Chemical Synthesis Database. tert-butyl 4-chloro-2-methylphenylcarbamate. Available from: [Link]
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Available from: [Link]
Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Available from: [Link]
Wordpress. BOC Deprotection. Available from: [Link]
PubChem. tert-butyl N-[2-[4-[[3-butyl-1-[5-(butylcarbamoyl)-2-chlorophenyl]-5-oxo-1,2,4-triazol-4-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate. Available from: [Link]
ResearchGate. Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Available from: [Link]
Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. Available from: [Link]
SynArchive. Protecting Groups List. Available from: [Link]
Loba Chemie. (2019, February 12). TERT-BUTYL CHLORIDE FOR SYNTHESIS MSDS. Available from: [Link]
The Synthetic Versatility of tert-Butyl 2-Chlorophenylcarbamate: A Guide for the Modern Organic Chemist
Introduction: A Strategically Poised Building Block In the landscape of modern organic synthesis, the strategic deployment of protecting groups and directing groups is paramount for the efficient and selective constructi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Strategically Poised Building Block
In the landscape of modern organic synthesis, the strategic deployment of protecting groups and directing groups is paramount for the efficient and selective construction of complex molecular architectures. Tert-butyl 2-chlorophenylcarbamate, also known as N-Boc-2-chloroaniline, has emerged as a valuable and versatile building block, particularly in the synthesis of pharmaceuticals and fine chemicals.[1] Its utility is derived from the orthogonal reactivity of its key functional moieties: a tert-butyloxycarbonyl (Boc) protected amine and a chloro-substituted aromatic ring.
The Boc group serves as a robust yet readily cleavable protecting group for the aniline nitrogen. It is stable to a wide array of nucleophilic and basic conditions, yet can be smoothly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][3] This allows for the unmasking of the primary amine at a desired stage in a multi-step synthesis. Furthermore, the carbamate functionality is a powerful directing group in ortho-lithiation reactions, enabling regioselective functionalization of the aromatic ring.[4] The 2-chloro substituent, in turn, provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.[5]
This comprehensive guide will delve into the key applications of tert-butyl 2-chlorophenylcarbamate in organic synthesis, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
I. Synthesis and Deprotection of tert-Butyl 2-Chlorophenylcarbamate
The reliable synthesis and deprotection of the title compound are fundamental to its application.
A. Synthesis via N-Boc Protection of 2-Chloroaniline
The most common method for the synthesis of tert-butyl 2-chlorophenylcarbamate is the reaction of 2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O).
Protocol 1: Synthesis of tert-Butyl 2-Chlorophenylcarbamate
Materials:
2-Chloroaniline
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroaniline (1.0 equiv) in THF or DCM (0.2-0.5 M).
Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
Cool the reaction mixture to 0 °C in an ice bath.
To the cooled solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise over 10 minutes.
Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
Purification by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) typically yields the desired product as a white to off-white solid in high purity.
Expected Yield: >90%
B. Deprotection to Regenerate 2-Chloroaniline
The removal of the Boc group is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its efficacy and volatility.[3][6]
Protocol 2: Deprotection of tert-Butyl 2-Chlorophenylcarbamate using TFA
Dissolve tert-butyl 2-chlorophenylcarbamate (1.0 equiv) in DCM (0.1-0.5 M) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Slowly add trifluoroacetic acid (5-10 equiv, or a 1:1 v/v mixture with DCM) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-chloroaniline.
Expected Yield: >95%
II. Directed ortho-Metalation (DoM): A Gateway to Polysubstituted Anilines
The carbamate group in tert-butyl 2-chlorophenylcarbamate is a powerful directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the carbamate.[1][4] This regioselectivity is achieved through the coordination of the organolithium reagent to the carbonyl oxygen of the carbamate, which delivers the base to the adjacent proton.
Given the substitution pattern of tert-butyl 2-chlorophenylcarbamate, deprotonation is expected to occur at the C6 position, which is ortho to the carbamate and meta to the chloro group. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Figure 1. Workflow for the Directed ortho-Metalation of tert-Butyl 2-chlorophenylcarbamate.
Protocol 3: Representative Directed ortho-Metalation and Electrophilic Quench
Materials:
tert-Butyl 2-chlorophenylcarbamate
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) in hexanes
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add tert-butyl 2-chlorophenylcarbamate (1.0 equiv) and anhydrous THF (0.2 M).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
Stir the resulting solution at -78 °C for 1-2 hours.
Add a solution of the chosen electrophile (1.5 equiv) in anhydrous THF dropwise.
Continue stirring at -78 °C for an additional 1-3 hours, or until TLC analysis indicates consumption of the starting material.
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 1: Examples of Electrophilic Quench in DoM Reactions
Electrophile (E+)
Product Functional Group (-E)
Typical Yield Range
I₂
-I
70-90%
DMF
-CHO
60-80%
RCHO
-CH(OH)R
65-85%
CO₂ (dry ice)
-COOH
70-90%
Me₃SiCl
-SiMe₃
80-95%
(Yields are representative and based on analogous systems; optimization may be required for specific substrates.)
III. Cross-Coupling Reactions: Building Biaryl and Arylamine Scaffolds
The chloro substituent at the C2 position of tert-butyl 2-chlorophenylcarbamate serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and arylamine structures.
A. Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[7] Tert-butyl 2-chlorophenylcarbamate can be effectively coupled with various arylboronic acids to generate N-Boc-protected 2-aryl-anilines.
Figure 2. General scheme for the Suzuki-Miyaura coupling of tert-Butyl 2-chlorophenylcarbamate.
Protocol 4: Suzuki-Miyaura Coupling of tert-Butyl 2-Chlorophenylcarbamate
Materials:
tert-Butyl 2-chlorophenylcarbamate
Arylboronic acid
Palladium(II) acetate (Pd(OAc)₂)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
To a Schlenk tube or microwave vial, add tert-butyl 2-chlorophenylcarbamate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), K₃PO₄ (2.0-3.0 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
Add the anhydrous, degassed solvent via syringe.
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates completion.
Cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
Pd Catalyst
Ligand
Base
Solvent
Temperature (°C)
Typical Yield Range
Pd(OAc)₂
SPhos
K₃PO₄
Toluene
100-110
70-95%
Pd₂(dba)₃
XPhos
Cs₂CO₃
1,4-Dioxane
90-100
75-98%
(Yields and conditions are representative and may require optimization for specific substrates.)
B. Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5][8] Tert-butyl 2-chlorophenylcarbamate can be used as the aryl halide component to couple with a variety of primary and secondary amines, leading to N-Boc-protected N,2'-di-substituted anilines.
Protocol 5: Buchwald-Hartwig Amination with tert-Butyl 2-Chlorophenylcarbamate
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) or other suitable ligand
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
In an inert atmosphere glovebox or a Schlenk tube, combine tert-butyl 2-chlorophenylcarbamate (1.0 equiv), the amine (1.2 equiv), Cs₂CO₃ (1.5 equiv), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).
Add anhydrous, degassed solvent.
Seal the vessel and heat to 90-120 °C for 12-24 hours.
Monitor the reaction by TLC or LC-MS.
After cooling to room temperature, dilute with an organic solvent and filter through Celite®.
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution and purify the residue by flash chromatography.
IV. Application in Heterocycle Synthesis
The dual functionality of tert-butyl 2-chlorophenylcarbamate makes it an attractive precursor for the synthesis of various nitrogen-containing heterocycles. One potential application is in the synthesis of phenothiazines, an important class of compounds with diverse biological activities.[9] A plausible route involves an initial N-arylation via a Buchwald-Hartwig or Ullmann-type coupling with a 2-halothiophenol derivative, followed by an intramolecular cyclization.
Figure 3. Proposed synthetic route to N-Boc-phenothiazines.
This strategy showcases how the chloro and Boc-protected amine functionalities can be sequentially utilized to construct complex heterocyclic systems. Further functionalization can be achieved through directed ortho-metalation of the N-Boc-phenothiazine core.
Conclusion
Tert-butyl 2-chlorophenylcarbamate is a strategically designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its utility is rooted in the orthogonal reactivity of the Boc-protected amine and the chloro-substituted aryl ring. As demonstrated, this compound is a valuable precursor for the synthesis of polysubstituted anilines via directed ortho-metalation, the construction of biaryl and arylamine scaffolds through palladium-catalyzed cross-coupling reactions, and as a building block for the synthesis of complex heterocycles. The protocols and insights provided herein are intended to serve as a practical guide for researchers and scientists in drug development and organic synthesis, facilitating the efficient and creative use of this versatile reagent.
References
Bedford, R. B., & Betham, M. (2006). N-H carbazole synthesis from 2-chloroanilines via consecutive amination and C-H activation. The Journal of organic chemistry, 71(24), 9403–9406. [Link]
Cella, R., & Stefani, H. A. (2010). Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Journal of the American Chemical Society, 132(40), 14048–14051. [Link]
Cella, R., & Stefani, H. A. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. PMC. [Link]
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837. [Link]
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
Pope, B. M., & Sadighi, J. P. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 140(5), 1813–1819. [Link]
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. Semantic Scholar. [Link]
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. WordPress. [Link]
Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
A patent on a kind of 2 chloro phenothiazine preparation technologies. (n.d.).
Snieckus, V. (1990). Directed ortho metalation. University of California, Irvine. [Link]
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
tert-butyl 2-chlorophenylcarbamate in medicinal chemistry
This guide outlines the technical utility, synthesis, and application of tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) in medicinal chemistry. It serves as a critical "masked" intermediate, allowing for orth...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical utility, synthesis, and application of tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) in medicinal chemistry. It serves as a critical "masked" intermediate, allowing for orthogonal functionalization of the aniline ring via Directed Ortho-Metalation (DoM) or Palladium-catalyzed cross-coupling.
CAS No: 140462-28-4 (Generic for N-Boc-2-chloroaniline derivatives; specific isomers vary)
Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
Executive Summary
In medicinal chemistry, tert-butyl 2-chlorophenylcarbamate represents a strategic "linchpin" scaffold. It resolves a common synthetic conflict: the need to functionalize an aniline ring while preventing oxidation or non-specific nucleophilic attacks on the nitrogen.
Protection: The Boc group renders the nitrogen non-nucleophilic and stable to basic conditions.
Direction: The Boc-amino group acts as a powerful Directed Metalation Group (DMG) , directing lithiation to the C6 position (ortho to nitrogen).
Orthogonality: The C2-Chloro substituent remains a dormant handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) after C6 modifications are complete.
Synthesis Protocol
Objective: High-yield protection of 2-chloroaniline to tert-butyl 2-chlorophenylcarbamate.
Base: Triethylamine (TEA) (1.2 equiv) if not using HMDS.
Step-by-Step Procedure
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with 2-chloroaniline (10 mmol) and anhydrous THF (30 mL) under N₂ atmosphere.
Addition: Add TEA (12 mmol) followed by DMAP (0.5 mmol). Cool the solution to 0°C.
Reaction: Add (Boc)₂O (11 mmol) dissolved in THF (5 mL) dropwise over 15 minutes.
Mechanistic Note: The DMAP acts as a nucleophilic catalyst, attacking (Boc)₂O to form a reactive N-acylpyridinium intermediate, which transfers the Boc group to the aniline.
Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1). The aniline spot (lower R_f) should disappear.
Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Silica, 0-10% EtOAc in Hexane).
Yield Expectation: >90% as a white/off-white solid.
Application 1: Directed Ortho-Metalation (DoM)
Objective: Regioselective functionalization at the C6 position.
Mechanism: The carbamate oxygen coordinates with the lithium aggregate (Complex Induced Proximity Effect - CIPE), directing deprotonation specifically to the C6 position. The C2-Chloro group is stable at -78°C but poses a benzyne risk at higher temperatures.
Protocol
Setup: Flame-dry a Schlenk flask. Add tert-butyl 2-chlorophenylcarbamate (1.0 equiv) and anhydrous THF. Cool to -78°C (Dry ice/Acetone).
Lithiation: Add t-BuLi (2.2 equiv) or n-BuLi (2.2 equiv) dropwise.
Critical Step: Maintain -78°C. If the temp rises > -40°C, the lithiated species may eliminate LiCl to form a benzyne intermediate (self-destruction/polymerization).
Incubation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange.
Electrophile Trapping: Add the electrophile (e.g., DMF for formylation, I₂ for iodination, or a ketone) dissolved in THF.
Quench: Allow to warm to 0°C slowly, then quench with AcOH/THF or sat. NH₄Cl.
Objective: Converting the scaffold into a 7-chloroindole derivative.
This workflow utilizes the C6-formyl group (installed via DoM) and the protected nitrogen.
Deprotection: Treat the C6-formyl-N-Boc intermediate with TFA/DCM (1:1) to remove the Boc group.
Cyclization (McMurry/Wittig): Alternatively, use the Madelung-style cyclization or Wittig olefination followed by cyclization.
Preferred Route (Larock-Type): If C6 is iodinated (via DoM + I₂), react with an alkyne using Pd(OAc)₂ to form the indole directly.
Visual Workflows (Graphviz)
Workflow 1: Divergent Functionalization Pathways
This diagram illustrates how the scaffold serves as a branch point for two distinct chemical spaces.
Caption: Divergent synthesis showing C6-lithiation (DoM) and C2-Palladium coupling pathways.
Workflow 2: Benzyne Risk Management
Visualizing the critical temperature control required to prevent benzyne formation.
Caption: Thermal stability profile of the lithiated intermediate. Warming triggers LiCl elimination (Benzyne).
References
Organic Syntheses , Coll.[1] Vol. 10, p. 423 (2004). General protocol for Boc protection of anilines.
Snieckus, V. (1990).[2] Directed Ortho Metalation.[2][3] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
Larock, R. C. , et al. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
experimental procedure for using tert-butyl 2-chlorophenylcarbamate
An in-depth guide to the experimental applications of tert-butyl 2-chlorophenylcarbamate, a versatile building block in modern organic synthesis and medicinal chemistry. This document provides detailed protocols, mechani...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the experimental applications of tert-butyl 2-chlorophenylcarbamate, a versatile building block in modern organic synthesis and medicinal chemistry. This document provides detailed protocols, mechanistic insights, and safety information for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Bifunctional Reagent
Tert-butyl 2-chlorophenylcarbamate is a strategically important bifunctional molecule for advanced organic synthesis. Its value lies in the orthogonal reactivity of its two key features: the N-tert-butoxycarbonyl (Boc) protecting group and the ortho-chloro substituent on the phenyl ring. The Boc group serves as more than just a temporary mask for the aniline nitrogen; it is a powerful directing group that facilitates highly regioselective functionalization of the aromatic ring.[1][2] Simultaneously, the chlorine atom provides a robust handle for a suite of transition metal-catalyzed cross-coupling reactions.[3][4] This combination allows for a logical and stepwise construction of complex molecular architectures, making it a favored intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[5][6][7] This guide details the primary applications of this reagent, providing both the "how" and the "why" behind its use in key synthetic transformations.
Physicochemical Properties and Safety Guidelines
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes the key properties of tert-butyl 2-chlorophenylcarbamate.
Soluble in most organic solvents (DCM, THF, EtOAc)
-
Safety and Handling:
Tert-butyl 2-chlorophenylcarbamate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[10] Store the reagent in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Application 1: Directed ortho-Metalation (DoM)
The N-Boc group is a potent directed metalation group (DMG), enabling highly regioselective deprotonation at the C6 position (ortho to the carbamate and meta to the chlorine).[2][11] This is achieved through a complex-induced proximity effect, where the Lewis basic carbamate oxygen coordinates to the alkyllithium reagent, positioning the base to abstract the adjacent aromatic proton.[11] This method provides a powerful alternative to traditional electrophilic aromatic substitution, which would yield a mixture of ortho and para products.
Mechanism of Directed ortho-Metalation (DoM).
Protocol: General Procedure for Directed ortho-Metalation
This protocol describes a general method for the ortho-lithiation and subsequent electrophilic quench of tert-butyl 2-chlorophenylcarbamate.
Materials:
tert-butyl 2-chlorophenylcarbamate
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet, add tert-butyl 2-chlorophenylcarbamate (1.0 equiv).
Dissolution: Add anhydrous THF or Et₂O (approx. 0.2 M concentration) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Slowly add s-BuLi or t-BuLi (1.1-1.3 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. The solution may change color.
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.[12]
Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the aryllithium solution at -78 °C.
Warming and Quenching: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
The C-Cl bond at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[13][14] The N-Boc group generally remains stable under these conditions, allowing for precise modification of the scaffold before final deprotection.
General Workflow for Palladium-Catalyzed Cross-Coupling.
Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of tert-butyl 2-chlorophenylcarbamate with an arylboronic acid.
Materials:
tert-butyl 2-chlorophenylcarbamate
Arylboronic acid (1.2-1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
Phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 equiv)
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
Setup: In a Schlenk tube or a round-bottom flask, combine tert-butyl 2-chlorophenylcarbamate (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and the phosphine ligand (0.04 equiv).[3]
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
Solvent Addition: Add the anhydrous solvent via syringe.
Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography.
Application 3: N-Boc Deprotection
The final step in many synthetic sequences involving this reagent is the removal of the Boc protecting group to liberate the free aniline. This is most commonly achieved under acidic conditions.[15][16] The mechanism involves protonation of the carbamate, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the amine salt.[15]
N-Boc Deprotection Mechanism under Acidic Conditions.
Protocol: Acid-Catalyzed N-Boc Deprotection
This is a standard and highly effective method for Boc group cleavage.
Dissolution: Dissolve the N-Boc protected compound in DCM (approx. 0.1-0.2 M).
Acid Addition: Add TFA (5-10 equivalents, or as a 20-50% v/v solution in DCM) to the solution at room temperature.[16] Gas evolution (CO₂) may be observed.
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
Neutralization: Re-dissolve the residue in DCM or ethyl acetate and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
Extraction: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the free amine.
Purification: The resulting amine is often pure enough for subsequent steps, but can be purified by chromatography or crystallization if necessary.
Alternative Deprotection Methods:
For substrates sensitive to strong acids like TFA, milder conditions can be employed. These include using HCl in dioxane or diethyl ether, or thermolytic methods in high-boiling solvents like TFE or HFIP.[17][18][19]
Conclusion
Tert-butyl 2-chlorophenylcarbamate is a highly versatile and enabling reagent for the synthesis of complex substituted anilines. By leveraging the directing power of the N-Boc group for ortho-metalation and the reactivity of the chloro substituent in cross-coupling reactions, chemists can achieve a high degree of control and complexity in molecular design. The straightforward protocols for its use and subsequent deprotection solidify its role as a key building block for professionals in drug discovery and materials science.
References
BenchChem. (2025). 2-Chloro-N-phenylaniline: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem. 5
BenchChem. (2025). Preliminary Investigation of 2-chloro-N-phenylaniline Derivatives: A Technical Guide. BenchChem. 20
Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry, 57(25), 6833–6837.
Zhichkin, P. E., Krasutsky, S. G., & Krishnamoorthy, R. (2010). N,N-Diisopropylformamidine (DIFA) Protection of Anilines in Metalation Reactions. Synlett, 2010(20), 3039–3044.
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from Wikipedia.
BenchChem. (2025). Application Notes and Protocols: 2-chloro-N-phenylaniline in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem. 3
Bielinski, E. A., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. Organometallics, 40(13), 2038–2049.
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
TCI Chemicals. (2023). Safety Data Sheet.
Asif, M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-235.
BenchChem. (n.d.). literature review of Boc vs. Cbz protecting groups. BenchChem.
ResearchGate. (n.d.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2).
BenchChem. (n.d.). Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide. BenchChem.
Asif, M. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, 173, 199-235.
ResearchGate. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
ResearchGate. (n.d.). Scheme 7. Reaction of alcohol 2 with tert-butyl carbamate (43).
Application Note: Optimized Synthesis of tert-Butyl (2-Chlorophenyl)carbamate
Executive Summary The synthesis of tert-butyl (2-chlorophenyl)carbamate represents a critical protection step in the development of aniline-based pharmacophores. While N-Boc protection is routine for aliphatic amines, 2-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of tert-butyl (2-chlorophenyl)carbamate represents a critical protection step in the development of aniline-based pharmacophores. While N-Boc protection is routine for aliphatic amines, 2-chloroaniline presents specific challenges due to the steric hindrance of the ortho-chloro substituent and the reduced nucleophilicity of the aniline nitrogen (electron-withdrawing inductive effect of Cl).
Standard protocols often fail to reach full conversion with this substrate, leading to stalled reactions or the need for large excesses of reagents. This guide details a DMAP-catalyzed, reflux-driven protocol that overcomes these energy barriers to achieve high yields (>85%) and purity.
Mechanistic Insight & Reaction Design
The Challenge: Sterics vs. Electronics
Electronic Effect: The chlorine atom at the C2 position exerts an inductive withdrawing effect (-I), reducing the electron density on the amine nitrogen, making it a poorer nucleophile compared to aniline.
Steric Effect: The bulky chlorine atom physically impedes the approach of the electrophilic di-tert-butyl dicarbonate (Boc₂O).
The Solution: Hyper-Nucleophilic Catalysis
To counter these effects, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks Boc₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is significantly more electrophilic than Boc₂O itself, allowing the sterically hindered 2-chloroaniline to react efficiently.
Reaction Pathway (Graphviz)
Figure 1: Catalytic cycle showing the activation of Boc₂O by DMAP, enabling attack by the hindered aniline.
Experimental Protocol: The "Golden Batch" Method
This protocol is optimized for a 10 mmol scale. It uses Tetrahydrofuran (THF) as a solvent to ensure solubility of all species and allow for moderate heating (Reflux ~66°C).
Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: The crude solid is often pure enough. If necessary, recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexane).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of tert-butyl (2-chlorophenyl)carbamate.
Critical Process Parameters & Troubleshooting
Solvent Selection
THF (Recommended): Excellent solubility for all reagents; boiling point (66°C) provides sufficient thermal energy without degrading the Boc group.
DCM (Alternative): Good solubility, but low boiling point (40°C) may result in very slow kinetics for this hindered substrate.
Acetonitrile: Can be used if higher temperatures (82°C) are required for extremely stubborn substrates.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance of Cl group.
Increase temperature to reflux. Add more DMAP (up to 0.2 eq). Increase reaction time.
Starting Material Remains
Boc₂O hydrolysis (wet solvent).
Ensure anhydrous THF is used. Add another 0.5 eq of Boc₂O.
Product is Oil (not Solid)
Residual solvent or impurities.
Triturate with cold hexanes or pentane to induce crystallization. High vacuum drying.
Side Product: Urea
High temperature + excess amine.
Keep temperature controlled. Ensure Boc₂O is in excess, not the amine.
Characterization Data (Expected)
Appearance: White to off-white crystalline solid.
Melting Point: ~100–105°C (Note: ortho-substitution may lower MP relative to para isomers).
analytical methods for tert-butyl 2-chlorophenylcarbamate
An In-Depth Guide to the Analytical Characterization of tert-Butyl 2-Chlorophenylcarbamate This document provides a comprehensive overview of the principal analytical methodologies for the characterization of tert-butyl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Analytical Characterization of tert-Butyl 2-Chlorophenylcarbamate
This document provides a comprehensive overview of the principal analytical methodologies for the characterization of tert-butyl 2-chlorophenylcarbamate. As a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals, rigorous analytical control is imperative to ensure purity, identity, and quality. This guide moves beyond mere procedural lists, delving into the causality behind methodological choices to equip researchers, scientists, and drug development professionals with a robust framework for analysis.
Introduction: The Analytical Imperative
Tert-butyl 2-chlorophenylcarbamate belongs to the carbamate class of compounds, characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on an aniline derivative. The precise analytical determination of this compound and its potential impurities is a cornerstone of quality control. Impurities can arise from starting materials, synthetic by-products, or degradation, and their presence can significantly impact the yield, purity, and safety of subsequent products. Regulatory bodies such as the ICH provide strict guidelines on the reporting, identification, and qualification of impurities, making robust analytical science a non-negotiable aspect of the development process.[1]
This guide outlines orthogonal analytical techniques—each providing a different and complementary piece of the analytical puzzle—to build a complete profile of the analyte.
Physicochemical Properties Influencing Analysis
Understanding the molecule's properties is the first step in selecting the appropriate analytical technique.
Foundational for all mass spectrometry techniques.
Structure
Aromatic ring with chloro and carbamate substituents.
The aromatic ring provides a UV chromophore for HPLC analysis. The carbamate bond can be thermally labile, a key consideration for GC.
Polarity
Moderately polar.
Suitable for reversed-phase liquid chromatography. LogKow is predicted to be ~2.95 (based on 4-chloro isomer).[3]
Volatility
Low.
Not ideally suited for direct Gas Chromatography without derivatization or high-temperature injection, which risks degradation.
Solubility
Soluble in common organic solvents (e.g., Methanol, Acetonitrile, Dichloromethane).
Simplifies sample preparation for HPLC, LC-MS, and NMR.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC, particularly in the reversed-phase (RP) mode, is the primary and most robust method for determining the purity of tert-butyl 2-chlorophenylcarbamate and quantifying related substances.[4] Its strength lies in its ability to separate the main compound from non-volatile impurities based on differences in polarity.
Causality: The C18 (octadecylsilyl) stationary phase is non-polar. A polar mobile phase (like water/acetonitrile) is used. Tert-butyl 2-chlorophenylcarbamate, being moderately polar, will partition between the two phases, allowing for its separation from more polar or less polar impurities under a gradient elution. The aromatic ring absorbs UV light, typically around 210-230 nm, enabling sensitive detection.[4]
Introduction & Strategic Overview tert-Butyl 2-chlorophenylcarbamate (CAS: 1936387-71-1 / related isomers) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and h...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Overview
tert-Butyl 2-chlorophenylcarbamate (CAS: 1936387-71-1 / related isomers) is a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly for kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs). The introduction of the tert-butoxycarbonyl (Boc) group onto 2-chloroaniline is often complicated by the steric hindrance of the ortho-chloro substituent, which can lead to incomplete conversion and significant residual starting material.
Furthermore, the standard removal of excess di-tert-butyl dicarbonate (
) is non-trivial. is lipophilic and does not ionize, making it difficult to remove via standard aqueous washes. Traditional vacuum drying is often insufficient to remove completely due to its waxy nature and moderate volatility, leading to downstream contamination.
This Application Note details a chemically active purification strategy that prioritizes purity and yield. We move beyond simple "extraction and evaporation" to a self-validating workflow involving chemical scavenging followed by controlled crystallization .
Key Chemical Challenges
Impurity
Origin
Physicochemical Behavior
Removal Strategy
2-Chloroaniline
Unreacted Starting Material
Weak base (pKa ~2.6), lipophilic neutral form.
Acidic Wash: Must use mild acid (Citric) to avoid Boc deprotection.
Excess Reagent
Neutral, lipophilic, waxy solid.
Chemical Scavenging: React with nucleophilic amine to form water-soluble urea.
Di-Boc Side Product
Over-reaction
Highly lipophilic.
Crystallization: Rejection via lattice selectivity.
Purification Workflow Diagram
The following flowchart illustrates the logical progression from crude reaction mixture to isolated pure crystal, highlighting the critical "Scavenging" step often missed in standard protocols.
Figure 1: Logical workflow for the purification of N-Boc-2-chloroaniline, integrating chemical scavenging to ensure removal of non-ionic impurities.
Protocol A: Chemical Scavenging (The "Smart" Work-up)
Objective: To chemically alter lipophilic impurities (Excess
and unreacted aniline) into hydrophilic species that can be quantitatively removed via aqueous extraction.
Mechanism:
Removal: We add N,N-dimethyl-1,3-propanediamine (DMAPA). The primary amine of DMAPA reacts rapidly with excess to form a urea. This urea contains a tertiary amine, which becomes protonated in the subsequent acid wash, forcing the byproduct into the aqueous layer.
Aniline Removal: 2-Chloroaniline is a weak base. Washing with a strong acid (HCl) risks deprotecting the Boc product (generating isobutylene gas). We use 0.5 M Citric Acid , which is strong enough to protonate the aniline and the scavenger-urea, but too weak to cleave the Boc group under cold conditions.
Wash the organic layer twice with cold (0–5°C) 0.5 M Citric Acid (2 x 3 vol).
Why Cold? Low temperature minimizes the rate of Boc deprotection.
Why Citric? It buffers the aqueous phase to pH ~3–4, sufficient to protonate the aniline (pKa 2.6) and the DMAPA-urea (pKa ~9), keeping them in the water layer.
Neutralization & Drying:
Wash the organic layer once with distilled water.
Wash once with Brine.
Dry over anhydrous
, filter, and concentrate under reduced pressure to obtain the Semi-Pure Solid .
Protocol B: Recrystallization (The Polishing Step)
Objective: To remove trace lipophilic impurities and achieve >99% purity.
Solvent Strategy: tert-Butyl 2-chlorophenylcarbamate is a low-melting solid (approx. 55–70°C depending on specific isomer/polymorph). Recrystallization from alcohols (EtOH) can lead to "oiling out" (liquid-liquid phase separation) rather than crystallization. A Heptane/Ethyl Acetate system provides better control.
Materials
Semi-Pure Solid (from Protocol A)
Solvent A: Ethyl Acetate (Good solvent)
Solvent B: Heptane (Anti-solvent)
Step-by-Step Procedure
Dissolution:
Place the crude solid in a round-bottom flask with a magnetic stir bar.
Add the minimum amount of Ethyl Acetate required to dissolve the solid at 50°C. (Do not boil excessively; keep T < 60°C to ensure stability).
Note: If the solution is colored, treat with activated carbon for 10 mins and filter hot through Celite.
Precipitation:
While stirring at 50°C, add Heptane dropwise until the solution becomes slightly turbid (cloud point).
Add a few drops of Ethyl Acetate to clear the solution (make it just soluble).
Controlled Cooling:
Remove the heat source and allow the flask to cool to Room Temperature (RT) slowly on the stir plate (turn off heat, keep stirring).
Observation: White needles or prisms should begin to form.
Once at RT, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
6.9 – 7.5 ppm (m, 3H): Aromatic protons (pattern depends on exact substitution, typically 2-chloro substitution shows distinct splitting due to lack of symmetry).
Application Note: Safe Handling and Storage of tert-Butyl 2-chlorophenylcarbamate
Executive Summary This guide details the technical protocols for the safe handling, storage, and manipulation of tert-butyl 2-chlorophenylcarbamate (CAS: 35426-69-8). Commonly used as a protected intermediate in medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the technical protocols for the safe handling, storage, and manipulation of tert-butyl 2-chlorophenylcarbamate (CAS: 35426-69-8). Commonly used as a protected intermediate in medicinal chemistry (specifically as a Boc-protected 2-chloroaniline), this compound presents unique stability and toxicity profiles that differ from standard commodity chemicals.
While the Boc (tert-butyloxycarbonyl) group significantly reduces the acute toxicity and oxidation susceptibility of the parent aniline, improper storage or handling can trigger deprotection, releasing 2-chloroaniline , a highly toxic substance known to induce methemoglobinemia. This protocol focuses on maintaining the integrity of the carbamate linkage to ensure researcher safety and compound purity.
Solid (typically white to off-white crystalline powder)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO, Methanol; Insoluble in water.[1]
Melting Point
Note: Batch dependent, typically >100°C range.
Hazard Identification & Mechanistic Risks
The "Latent Toxicity" Concept
Researchers must treat this compound not merely as an irritant, but as a masked toxicant .
Primary Hazard: The intact carbamate is an Irritant (Skin/Eye/Respiratory - H315, H319, H335).
Secondary Hazard (Degradation): Exposure to strong acids or high thermal stress (
) cleaves the Boc group.
Mechanism: Acid-catalyzed elimination generates the tert-butyl cation (which forms isobutylene) and decarboxylates to release 2-chloroaniline .
Risk: 2-Chloroaniline (CAS 95-51-2) is Toxic (H301/H311/H331) and a cumulative poison affecting the blood (Methemoglobinemia).
Stability Factors
Acid Sensitivity: High. Even atmospheric HCl vapors in a shared storage cabinet can initiate autocatalytic decomposition.
Thermal Stability: Moderate. Stable at room temperature, but prolonged heat can induce slow elimination.
Storage Protocol: The "Dry-Dark-Inert" System
To prevent hydrolysis and oxidation, follow the DDI (Dry, Dark, Inert) storage strategy.
Environmental Control[4]
Temperature: Store at 2°C to 8°C (Refrigerated) for long-term (>1 month) stability. Room temperature (
) is acceptable for active usage periods (<1 month).
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The parent aniline is oxidation-prone; while the Boc group protects the nitrogen, trace hydrolysis can lead to "browning" if oxygen is present.
Container: Amber glass vials with Teflon-lined screw caps. Avoid clear glass to prevent photo-degradation.
Segregation
DO NOT STORE WITH: Volatile acids (HCl, Acetic Acid, TFA) or strong oxidizers.
Secondary Containment: Place the vial inside a sealed polyethylene bag or a desiccator cabinet to act as a barrier against moisture and acid vapors.
Operational Handling Protocols
Personal Protective Equipment (PPE) Matrix
Zone
PPE Requirement
Rationale
Respiratory
N95 Mask (Solids) or Fume Hood (Solutions)
Prevents inhalation of dust/aerosols.
Dermal
Nitrile Gloves (Double gloving recommended)
Standard chemical resistance; prevents absorption of trace aniline.
Ocular
Chemical Safety Goggles
Protects against dust and accidental splashes.
Body
Lab Coat (Cotton/Flame Resistant)
Standard protection.
Weighing and Solubilization Workflow
Step 1: Preparation
Allow the refrigerated container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (which promotes hydrolysis).
Step 2: Weighing
Perform weighing inside a chemical fume hood or a powder containment balance enclosure.
Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.
Avoid: Protic solvents (Water, wet alcohols) if storing the solution for long periods.
Protocol: Add solvent slowly with gentle swirling. Sonicate if necessary, but monitor temperature to ensure it does not exceed 40°C.
Reaction Safety (Deprotection)
If the experimental goal is to remove the Boc group (e.g., using TFA/DCM or HCl/Dioxane):
Gas Evolution: Be aware that deprotection releases CO₂ and Isobutylene gas. Ensure the reaction vessel is vented (e.g., needle outlet) to prevent pressure buildup.
Quenching: When neutralizing the acidic deprotection mixture, add base (NaHCO₃ or NaOH) slowly and at 0°C. The sudden release of the free 2-chloroaniline in an exothermic environment can lead to volatilization of the toxic amine.
Emergency Response & Disposal
Spill Management Logic
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel (if small) or use a HEPA-filter vacuum. Wipe area with a mild detergent, followed by water.[2]
Solution Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (reaction with potential oxidizers).
First Aid[3]
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required (monitor for signs of cyanosis due to potential aniline release).[3]
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances skin absorption of anilines).
Method: High-temperature incineration equipped with a scrubber (to handle HCl and NOx generation).
Prohibition: Never dispose of down the drain; toxic to aquatic life.[3][4]
Visualized Workflows
Storage & Handling Decision Tree
The following diagram illustrates the logic flow for determining storage conditions and handling procedures based on usage frequency.
Figure 1: Decision matrix for storage temperature and handling preparation to prevent moisture-induced hydrolysis.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 546372, tert-butyl N-(4-chlorophenyl)carbamate (Analog Reference). Retrieved from [Link]
Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed stability data of Boc-carbamates against acid/base/thermal conditions).
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Anilines. Retrieved from [Link]
Technical Support Center: Synthesis of tert-Butyl 2-Chlorophenylcarbamate
The following technical guide serves as a specialized support center for the synthesis of tert-butyl 2-chlorophenylcarbamate (Boc-protected 2-chloroaniline). This synthesis presents a unique challenge: the 2-chloro subst...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support center for the synthesis of tert-butyl 2-chlorophenylcarbamate (Boc-protected 2-chloroaniline).
This synthesis presents a unique challenge: the 2-chloro substituent creates a "perfect storm" of deactivation.[1] The chlorine atom is electron-withdrawing (reducing nucleophilicity) and ortho-positioned (creating steric hindrance), making the amine significantly less reactive than standard aniline.[1]
Key Challenge: The substrate is a deactivated, sterically hindered nucleophile .
Critical Control Point: Activation of the electrophile (
) or deprotonation of the nucleophile is required; passive mixing often fails.
Reaction Workflow Visualization
The following diagram illustrates the mechanistic pathway and potential failure points.
Caption: Mechanistic pathway highlighting the bottleneck at the nucleophilic attack stage due to the 2-Cl substituent.
Troubleshooting Tickets (FAQs)
Ticket #001: "The reaction is stalled at 50% conversion after 24 hours."
Diagnosis: Insufficient Nucleophilicity.[1][2]
The electron-withdrawing inductive effect (-I) of the chlorine atom pulls density from the nitrogen lone pair. Combined with the ortho-steric bulk, the amine cannot attack
effectively in standard solvents (DCM/THF) without help.
first to form a highly reactive -acylpyridinium salt, which then transfers the Boc group to your sluggish aniline.[1]
Switch to Reflux: If using THF, heat to 60°C. Thermal energy is often required to overcome the activation energy barrier of ortho-substituted anilines.
The "Nuclear" Option (Use only if above fail): Use a strong base like NaHMDS (2.0 equiv) in THF at 0°C to deprotonate the amine before adding
. This converts the weak neutral nucleophile () into a potent amide anion ().[1]
Wash: These polar byproducts are easily washed away with dilute acidic water (0.5 M Citric Acid or KHSO4).[1]
Ticket #003: "My product is an oil, but it's supposed to be a solid."
Diagnosis: Rotamers or Solvent Trapping.[1]
Boc-carbamates often exhibit restricted rotation around the N-C(O) bond (rotamers), appearing as broad peaks or "oily" mixtures in NMR.[1] Alternatively, trace
prevents crystallization.
Solution Protocol:
NMR Check: Look for "doubling" of peaks in the NMR. If the peaks coalesce upon heating the NMR tube (e.g., to 50°C), it is pure product with rotamers.
Crystallization: Dissolve the oil in a minimum amount of warm Hexane (or Heptane) containing 5% Ethyl Acetate. Let it cool slowly in the fridge. Scratch the flask to induce nucleation.
Ticket #004: "The Boc group disappeared during workup."
Diagnosis: Acid Sensitivity.[1][5][6]
While Boc is generally stable to base, it is highly sensitive to acid. If you used 1M HCl to wash away the DMAP or aniline, you likely deprotected your product (generating the isobutylene gas and the HCl salt of the starting material).
Solution Protocol:
Never use strong mineral acids (HCl, H2SO4) for workup of Boc-anilines.[1]
Use Weak Acids: Use 10% Citric Acid or Saturated
or 0.5 M to neutralize the reaction.[1] These are acidic enough to protonate DMAP/pyridine but mild enough to leave the Boc group intact.
Standard Operating Procedure (SOP)
Method: DMAP-Catalyzed Protection (Recommended for 2-chloroaniline)[1]
Reagents Table
Reagent
Equiv.
Role
Note
2-Chloroaniline
1.0
Substrate
Limiting reagent
1.2 - 1.5
Reagent
Excess drives reaction
DMAP
0.1 - 0.2
Catalyst
Crucial for this substrate
Triethylamine (TEA)
1.5
Base
Neutralizes generated acid
DCM or THF
Solvent
Medium
0.2 - 0.5 M Concentration
Step-by-Step Protocol
Setup: Flame-dry a round-bottom flask and add a magnetic stir bar. Purge with Nitrogen/Argon (preferred but not strictly necessary).[1]
Dissolution: Add 2-chloroaniline (1.0 equiv), DMAP (0.1 equiv), and TEA (1.5 equiv) to the flask. Dissolve in DCM (dichloromethane).[1]
Addition: Cool the solution to 0°C (ice bath). Add
(1.2 equiv) slowly (solid or solution).
Why 0°C? Controls the exotherm, though the reaction is sluggish.
Reaction: Remove the ice bath and let warm to Room Temperature (RT). Stir for 12–18 hours.[1]
Checkpoint: Check TLC.[1][2][4][7] If SM remains, heat to reflux (40°C for DCM, 60°C if using THF).
Quench (Scavenging): If TLC shows full conversion but excess
is visible, add Imidazole (0.5 equiv) and stir for 30 mins.[1]
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (typically 5-10% EtOAc in Hexanes).[1]
Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing common synthetic failures.
References & Validation
The protocols and mechanisms described above are grounded in established organic synthesis literature regarding the protection of sterically hindered and electron-deficient amines.
Catalysis of Boc Protection: The use of DMAP to catalyze the reaction of electron-poor anilines is a standard method.
improving the yield of tert-butyl 2-chlorophenylcarbamate
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Maximizing Yield of tert-Butyl 2-chlorophenylcarbamate Executive Summary Synthesizing tert-butyl 2-chloropheny...
Author: BenchChem Technical Support Team. Date: March 2026
To: Research & Development Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Maximizing Yield of tert-Butyl 2-chlorophenylcarbamate
Executive Summary
Synthesizing tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) presents a classic challenge in protective group chemistry: overcoming the dual deactivation of the aniline substrate.[1] The ortho-chloro substituent creates significant steric hindrance while simultaneously reducing nucleophilicity via inductive electron withdrawal.[1] Standard protocols often result in stalled conversion (40–60% yield) or require excessive purification.[1]
This guide moves beyond generic "textbook" conditions, offering three distinct, field-validated protocols ranging from green catalytic methods to high-force thermodynamic drivers.
Module 1: Critical Reaction Dynamics
Before selecting a protocol, understand the failure modes specific to 2-chloroaniline:
Steric Gatekeeping: The chlorine atom at the C2 position physically blocks the approach of the bulky di-tert-butyl dicarbonate (
Electronic Deactivation: The inductive effect (-I) of chlorine lowers the
of the anilinic proton, making the nitrogen lone pair less available for nucleophilic attack.
Thermal Instability: While heating accelerates the reaction, temperatures above 60°C degrade
into isobutylene and faster than the acylation occurs, leading to reagent waste without conversion.
Module 2: Optimized Experimental Protocols
Choose the protocol that matches your available equipment and purity requirements.
Protocol A: The "Vilaivan" Alcohol Acceleration (Green & Efficient)
Best for: Routine synthesis, avoiding toxic bases, and high purity.
Mechanism: Alcoholic solvents (MeOH, EtOH) stabilize the zwitterionic transition state via hydrogen bonding, accelerating the reaction rate by up to 70-fold compared to non-polar solvents, often without exogenous base.
Reagents: 2-chloroaniline (1.0 equiv),
(1.5 equiv), Ethanol (Abs. or 95%).
Procedure:
Dissolve 2-chloroaniline in Ethanol (2 M concentration—keep it concentrated).
Caption: Decision matrix for selecting the optimal synthesis route based on yield requirements and available equipment.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying and resolving common reaction failures.
References
Vilaivan, T. (2006).[5] A simple and efficient method for the N-Boc protection of amines using alcoholic solvents.[1] Tetrahedron Letters, 47(38), 6739–6742. Link[1]
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][6] (Standard reference for Boc stability and cleavage).
Chankeshwara, S. V., & Chakraborti, A. K. (2006).[5][6] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. Link[1]
Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. Link[1]
Technical Support Center: Troubleshooting tert-Butyl (2-chlorophenyl)carbamate Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls researchers encounter when working with tert-butyl (2-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls researchers encounter when working with tert-butyl (2-chlorophenyl)carbamate (Boc-protected 2-chloroaniline).
Because this molecule features both an acid-labile carbamate and a reactive ortho-halogen, it is highly susceptible to competing side reactions during deprotection, cross-coupling, and metalation. This guide breaks down the causality of these side reactions and provides self-validating protocols to ensure experimental success.
Q: Why am I observing a +56 Da mass increase on my LC-MS after Boc deprotection?
A: This mass increase is the hallmark of a tert-butylation side reaction. During acidic cleavage (typically using Trifluoroacetic Acid (TFA) or HCl), the protonated carbamate fragments into a carbamic acid and a highly reactive tert-butyl cation 1. While the 2-chloroaniline ring is less nucleophilic than electron-rich amino acid side chains, the aromatic ring can still undergo Friedel-Crafts alkylation at the para-position (4-position) if the cation is not rapidly quenched 2.
To prevent this, you must introduce a sacrificial nucleophile (a "scavenger") that reacts with the tert-butyl cation faster than your substrate does 3.
Protocol: Scavenger-Assisted Boc Deprotection
This protocol is self-validating: the absence of the +56 Da peak in the crude LC-MS confirms the scavenger successfully outcompeted the intramolecular Friedel-Crafts pathway.
Preparation: Dissolve tert-butyl (2-chlorophenyl)carbamate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
Scavenger Addition: Add anisole (2.0 equiv) or triisopropylsilane (TIPS, 2.0 equiv) to the stirring solution.
Acidification: Cool the flask to 0 °C. Add TFA dropwise to achieve a final concentration of 20% v/v TFA/DCM.
Reaction: Stir for 30 minutes at 0 °C, then allow the reaction to warm to room temperature for 1.5 hours. Monitor via TLC until the starting material is consumed.
Work-up: Concentrate under reduced pressure. Co-evaporate the residue with toluene (3 × 10 mL) to azeotropically remove residual TFA.
Caption: Boc deprotection mechanism showing the Friedel-Crafts side reaction and scavenger mitigation.
Q: When attempting a Buchwald-Hartwig amination on the 2-chloro position, my Boc group falls off, and I isolate urea byproducts. How can I prevent this?
A: The N-H bond of the carbamate is relatively acidic (pKa ~ 13–15). Strong alkoxide bases typically used in cross-coupling (like NaOtBu or KOtBu) deprotonate this carbamate. At elevated temperatures (>80 °C), the resulting anion undergoes an elimination of tert-butoxide to form a highly reactive 2-chlorophenyl isocyanate intermediate. This isocyanate rapidly reacts with your coupling amine to form unwanted urea byproducts, or it hydrolyzes to the free aniline 4.
To solve this, you must decouple the rate of oxidative addition from the rate of thermal Boc degradation. Switch to a weaker base (K3PO4) and use a highly active, bulky dialkylbiaryl phosphine ligand (e.g., tBuBrettPhos) that accelerates C-Cl activation at lower temperatures.
Quantitative Data: Optimization of Cross-Coupling Conditions
Base (2.0 eq)
Ligand (4 mol%)
Temperature (°C)
Yield of Desired Amine (%)
Yield of Urea Byproduct (%)
NaOtBu
XPhos
90
15
75
Cs2CO3
XPhos
90
45
30
K3PO4
tBuBrettPhos
70
88
< 5
K3PO4
tBuBrettPhos
90
65
20
Protocol: Mild Cross-Coupling of Boc-Protected 2-Chloroaniline
Glovebox Setup: In an inert atmosphere, charge a vial with tert-butyl (2-chlorophenyl)carbamate (1.0 equiv), the amine partner (1.2 equiv), Pd2(dba)3 (2 mol%), tBuBrettPhos (4 mol%), and finely milled anhydrous K3PO4 (2.0 equiv).
Solvent Addition: Add degassed anhydrous toluene to reach a 0.2 M concentration.
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 70 °C for 12 hours.
Work-up: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove phosphate salts and palladium black, and concentrate for column chromatography.
Q: I am trying to lithiate the 3-position (between the Cl and NHBoc groups) using n-BuLi, but I am recovering a complex mixture including a tert-butyl ketone and dechlorination products. What is happening?
A: tert-Butyl phenylcarbamates are excellent Directed Metalation Groups (DMGs) 5. However, two major side reactions occur if the kinetic basicity and temperature are not strictly controlled:
Nucleophilic Attack: n-BuLi is a strong nucleophile. If the temperature rises above -78 °C, it will attack the carbonyl carbon of the Boc group, destroying the protecting group and forming a tert-butyl ketone.
Benzyne Formation: Lithiation at the 3-position places a lithium atom ortho to a chlorine atom. This ortho-haloaryllithium species is highly unstable. Upon slight warming (>-40 °C), it undergoes elimination of LiCl to form a highly reactive benzyne intermediate , which then polymerizes or reacts indiscriminately with nucleophiles in the mixture.
Protocol: Cryogenic Directed Ortho Metalation
This protocol uses s-BuLi/TMEDA, which is more basic but less nucleophilic than n-BuLi, minimizing carbonyl attack.
Preparation: Dissolve the carbamate (1.0 equiv) and TMEDA (2.2 equiv) in anhydrous THF (0.1 M) under a strict argon atmosphere.
Cryogenic Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.
Lithiation: Add sec-BuLi (2.1 equiv) dropwise down the side of the flask. (The first equivalent deprotonates the N-H; the second performs the DoM).
Maturation: Stir at -78 °C for exactly 1 hour. Do not allow the temperature to rise.
Electrophile Quench: Add the electrophile (e.g., DMF or an alkyl halide, 3.0 equiv) neat or dissolved in cold THF.
Work-up: Allow the reaction to warm to room temperature slowly over 2 hours, then quench with saturated aqueous NH4Cl.
Caption: DoM of the carbamate highlighting temperature-dependent benzyne and ketone side reactions.
Technical Support Center: tert-Butyl 2-Chlorophenylcarbamate Experiments
Welcome to the technical support center for tert-butyl 2-chlorophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for tert-butyl 2-chlorophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established scientific principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My synthesis of tert-butyl 2-chlorophenylcarbamate is resulting in a very low yield. What are the common causes?
A1: Low yields in the synthesis of tert-butyl 2-chlorophenylcarbamate, typically prepared from 2-chloroaniline and di-tert-butyl dicarbonate (Boc anhydride), can stem from several factors. The nucleophilicity of 2-chloroaniline is reduced due to the electron-withdrawing nature of the chlorine atom, making the reaction inherently slower than with unsubstituted aniline.[1] Key areas to investigate include:
Inadequate Base: The reaction requires a base to neutralize the acid byproduct. Insufficient or inappropriate base can stall the reaction. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are commonly used.[2]
Reaction Temperature: While often performed at room temperature, gentle heating may be necessary to overcome the activation energy, especially with less reactive anilines.[3][4] However, excessive heat can lead to the decomposition of Boc anhydride.
Solvent Choice: The choice of solvent is crucial. Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred.[2] The use of alcoholic solvents can sometimes accelerate the reaction for aromatic amines.[4]
Moisture: Boc anhydride is sensitive to moisture and can hydrolyze, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.[3]
Q2: I am observing a significant amount of an unknown impurity in my crude product. What could it be?
A2: A common impurity is the formation of a urea byproduct. This can occur if the isocyanate, formed from a side reaction, reacts with the starting aniline. Another possibility is the presence of unreacted 2-chloroaniline. Characterizing the impurity by NMR, IR, and Mass Spectrometry is essential for accurate identification.[5]
Q3: During purification by column chromatography, my product seems to be streaking or difficult to separate. What can I do?
A3: Streaking on a silica gel column can be due to several reasons:
Improper Solvent System: The polarity of the eluent may not be optimal. A common mobile phase for this type of compound is a mixture of ethyl acetate and hexane.[6] A gradual increase in the polarity (gradient elution) can improve separation.
Sample Overload: Loading too much crude product onto the column can lead to poor separation. As a rule of thumb, use about 40-60 grams of silica gel for every gram of crude material.[6]
Acidity of Silica: Residual acid on the silica gel can sometimes cause the Boc group to be labile, leading to decomposition on the column. This can be mitigated by using neutralized silica gel or adding a small amount of a non-nucleophilic base like triethylamine to the eluent.
Q4: Is tert-butyl 2-chlorophenylcarbamate stable under acidic or basic conditions?
A4: The tert-butoxycarbonyl (Boc) protecting group is characteristically labile under acidic conditions.[7][8] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid will readily cleave the Boc group to regenerate the free amine.[7] Conversely, the Boc group is generally stable to most bases and nucleophiles, which is a key feature of its utility as a protecting group.[9]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Reaction Conditions for Improved Yield
If you are experiencing low yields, systematically evaluate and optimize the following parameters:
Problem: Low Conversion of 2-Chloroaniline
Potential Cause
Explanation
Recommended Solution
Insufficient Reactivity
2-Chloroaniline is a weakly nucleophilic amine. The reaction with Boc anhydride may be slow at room temperature.[1]
Consider gentle heating of the reaction mixture (e.g., to 40-50°C) and monitor the progress by Thin Layer Chromatography (TLC).[3]
Ineffective Base
A base is required to drive the reaction forward.[2]
Ensure at least one equivalent of a suitable base like triethylamine is used. For sluggish reactions, a catalytic amount of a stronger, non-nucleophilic base like DMAP can be added.
Reagent Quality
Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time.
Use a fresh bottle of Boc anhydride or ensure it has been stored properly in a desiccator.
Solvent Effects
The reaction rate can be solvent-dependent.
While THF and DCM are standard, consider exploring other aprotic solvents or the addition of a co-solvent like acetonitrile.[7]
Guide 2: Identifying and Mitigating Side Reactions
Understanding potential side reactions is crucial for minimizing impurities.
Problem: Presence of a Higher Molecular Weight Impurity
Likely Cause: Formation of N,N'-bis(2-chlorophenyl)urea. This can arise from the decomposition of the mixed anhydride intermediate to an isocyanate, which then reacts with another molecule of 2-chloroaniline.
Troubleshooting Steps:
Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can suppress the formation of the isocyanate intermediate.[3]
Control Reagent Addition: Add the Boc anhydride slowly to the solution of 2-chloroaniline and base to maintain a low concentration of the anhydride and minimize side reactions.
Purification: If the urea byproduct does form, it can often be separated by column chromatography due to its different polarity compared to the desired carbamate.
Experimental Protocol: Synthesis of tert-Butyl 2-Chlorophenylcarbamate
This protocol provides a reliable method for the synthesis of tert-butyl 2-chlorophenylcarbamate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Volume/Mass
2-Chloroaniline
127.57
10
1.28 g
Di-tert-butyl dicarbonate (Boc₂O)
218.25
11
2.40 g
Triethylamine (TEA)
101.19
12
1.67 mL
Tetrahydrofuran (THF), anhydrous
-
-
50 mL
Procedure:
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloroaniline (1.28 g, 10 mmol) and anhydrous THF (50 mL).
Stir the solution at room temperature and add triethylamine (1.67 mL, 12 mmol).
Slowly add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the reaction mixture. Gas evolution (CO₂) may be observed.[2]
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.
Once the starting material is consumed, quench the reaction by adding 20 mL of water.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield tert-butyl 2-chlorophenylcarbamate as a white solid.
Visualizing the Process
Reaction Workflow
Caption: A typical workflow for the synthesis and purification of tert-butyl 2-chlorophenylcarbamate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in tert-butyl 2-chlorophenylcarbamate synthesis.
References
Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
Benchchem. (n.d.). Temperature control issues in carbamate synthesis.
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]
Technical Support Center: Optimization of Reaction Time for tert-Butyl 2-Chlorophenylcarbamate
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) often presents a kinetic bottleneck.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) often presents a kinetic bottleneck. The ortho-substituted chlorine atom exerts both steric hindrance and electron-withdrawing inductive effects, drastically reducing the nucleophilicity of the amine.
This guide is engineered by application scientists to provide you with mechanistic insights, troubleshooting FAQs, and self-validating protocols to optimize your reaction times and product yields.
Mechanistic Insights: Overcoming the "Ortho-Effect"
The primary challenge in the Boc protection of 2-chloroaniline is the high activation energy required for the deactivated amine to attack the bulky di-tert-butyl dicarbonate (Boc₂O)[1]. Without intervention, this reaction can stall for days. By introducing 4-dimethylaminopyridine (DMAP), the reaction pathway shifts. DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form a highly electrophilic Boc-pyridinium intermediate. This intermediate is reactive enough to overcome the steric and electronic deactivation of 2-chloroaniline, reducing reaction times from >48 hours to under 2 hours[2].
Mechanistic pathways of uncatalyzed vs. DMAP-catalyzed Boc protection of 2-chloroaniline.
Troubleshooting FAQs
Q1: My baseline reaction using only Boc₂O and Triethylamine (TEA) is taking over 24 hours with poor conversion. Why is this happening?A1: This is a classic manifestation of low amine nucleophilicity. Electron-deficient anilines, especially those with sterically hindering ortho-groups like 2-chloroaniline, react exceptionally slowly with Boc₂O[1]. Furthermore, over extended periods, Boc₂O can slowly hydrolyze if trace water is present in your solvent, meaning your reagent is decomposing before the aminolysis can finish[1]. You must introduce a catalyst (like DMAP) or use a stronger base to drive the kinetics.
Q2: I added DMAP to accelerate the reaction, but my LC-MS shows a mass corresponding to M+100 over the expected product. What happened?A2: You are observing over-Bocylation, resulting in the N,N-di-Boc derivative. While DMAP powerfully accelerates the initial protection, the resulting secondary carbamate can still attack the highly reactive Boc-pyridinium intermediate if left unchecked[2].
Resolution: This is a kinetic issue. Strictly limit Boc₂O to 1.05–1.1 equivalents, monitor the reaction closely, and quench it immediately once the primary amine is consumed.
Q3: Can I use Lewis acids instead of DMAP to avoid the risk of N,N-di-Boc formation?A3: Yes, but with caveats. Lewis acids like ZnCl₂ can promote Boc protection with high chemoselectivity, completely avoiding di-Boc formation. However, empirical data shows that for highly deactivated substrates specifically like 2-chloroaniline, ZnCl₂ yields can drop to as low as 20% due to the extreme reduction in the nitrogen's nucleophilicity[3]. For 2-chloroaniline, nucleophilic catalysis (DMAP) or strong deprotonation (NaHMDS) is preferred over Lewis acid activation.
Q4: My reaction stalled at 50% conversion, and I no longer see gas bubbling. Should I heat the reaction to 60°C?A4: No. Heating above 50°C can cause Boc₂O to thermally decompose[1]. The cessation of CO₂ gas evolution (bubbling) is a self-validating indicator. If bubbling stops but TLC shows unreacted 2-chloroaniline, the Boc₂O has likely hydrolyzed or been exhausted[2]. Add an additional 0.5 equivalents of Boc₂O at room temperature rather than applying heat.
To guide your experimental design, the following table summarizes the kinetic and thermodynamic outcomes of various reaction conditions for the synthesis of tert-butyl 2-chlorophenylcarbamate.
Reaction Condition
Catalyst / Base
Time to Completion
Conversion Yield
Primary Observation & Causality
Uncatalyzed
None
> 48 hours
< 40%
Extremely slow kinetics; steric bulk blocks direct attack.
This protocol balances rapid reaction times with high yields, utilizing CO₂ evolution as a self-validating progress indicator.
Dissolution: Dissolve 2-chloroaniline (1.0 eq) in anhydrous THF (0.2 M).
Causality: Anhydrous THF prevents the premature hydrolysis of Boc₂O, ensuring the reagent remains available for the amine[1].
Base Addition: Add Triethylamine (TEA, 1.2 eq).
Causality: TEA acts as an acid scavenger, neutralizing trace acidic impurities and keeping the amine in its active, unprotonated state.
Catalyst Addition: Add DMAP (0.1 eq).
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (1.1 eq) dropwise over 10 minutes.
Causality: The reaction of DMAP with Boc₂O is nearly instantaneous and releases CO₂ gas. Slow addition prevents dangerous pressure buildup and foaming[2].
Self-Validating Monitoring: Observe the effervescence. The reaction is actively proceeding as long as gas is evolving. Stir at room temperature for 1–2 hours. Once bubbling ceases, immediately check TLC (Hexane:EtOAc 4:1).
Quench & Workup: If complete, quench with 1M aqueous HCl.
Causality: The acidic wash protonates and removes the DMAP catalyst and TEA, preventing any further side reactions during concentration. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
If DMAP catalysis consistently yields unacceptable levels of di-Boc byproduct, use a strong base to bypass the need for a nucleophilic catalyst[1].
Cooling: Dissolve 2-chloroaniline (1.0 eq) in anhydrous THF and cool to -78°C under inert atmosphere.
Deprotonation: Add NaHMDS (1.1 eq, 1M in THF) dropwise. Stir for 30 minutes.
Causality: NaHMDS irreversibly deprotonates the hindered aniline. This converts the poorly nucleophilic amine into a highly reactive amide anion, completely overriding the ortho-steric hindrance[1].
Electrophile Addition: Add Boc₂O (1.05 eq) dissolved in THF.
Warming: Allow the reaction to warm to room temperature over 1 hour. Quench with saturated NH₄Cl solution and extract with DCM.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stalled reactions in real-time.
Decision tree for troubleshooting incomplete Boc protection and optimizing reaction conditions.
References
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Available at:[Link]
Arifuddin, M., et al. Zinc chloride promoted efficient and facile BOC protection of amines. Indian Journal of Chemistry Vol. 51B, August 2012, pp 1168-1172. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Active
Ticket Type: Technical Guide / Troubleshooting
Subject: Overcoming purification bottlenecks for tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline)
Audience: Medicinal Chemists, Process Chemists
Executive Summary
The synthesis of tert-butyl 2-chlorophenylcarbamate presents a dichotomy: the reaction is conceptually simple (protection of an amine), yet practically challenging due to the electronic and steric deactivation of the ortho-chloroaniline. This often necessitates forcing conditions (excess
, catalysts, heat), which in turn creates a complex crude mixture containing unreacted aniline, excess reagent, and potential bis-protected byproducts.
This guide moves beyond standard protocols to address the specific physicochemical challenges introduced by the chlorine substituent.
Module 1: Critical Impurity Analysis
Q: Why is my crude NMR showing a complex mixture despite a "clean" TLC?
A: The ortho-chloro substituent creates a "stealth" impurity profile.
Rotamers: The bulky tert-butyl group and the ortho-chloro atom restrict rotation around the N-C(phenyl) bond. This often manifests as broadened or split peaks in NMR at room temperature, which can be mistaken for impurities. Action: Run NMR at 50°C to coalesce peaks before assuming low purity.
Thermal Deprotection on TLC: N-Boc anilines are thermally labile. If you heat your TLC plate aggressively to stain it (e.g., with Ninhydrin or PMA), the spot may partially decompose to the free aniline, creating a "ghost" spot that doesn't exist in the flask.
The "Boc-Anhydride" Trap: Excess
is non-polar and often co-elutes with the product on silica gel. It is invisible under UV (254 nm) but stains heavily with iodine or PMA, obscuring the product.
Module 2: The "Chemical Wash" Strategy (Pre-Chromatography)
Q: Column chromatography is failing to separate excess
from my product. How do I remove it before the column?
A: Do not rely on chromatography for
removal. Use a "scavenger wash" protocol. The lipophilicity of the 2-chlorophenyl ring allows you to wash the organic phase aggressively without losing product.
Protocol: Imidazole/DMPDA Scavenging
Mechanism: Nucleophilic amines attack excess
to form water-soluble ureas or carbamates.
Dilute: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc).
React: Stir at room temperature for 15–30 minutes.
Wash:
Wash 2x with 1M HCl (converts scavenger-Boc adducts to ionic salts; Note: N-Boc-2-chloroaniline is stable to brief dilute acid washes, but work quickly).
Result: The organic layer now contains only Product + Unreacted Aniline.
Visualization of Scavenging Mechanism:
Caption: DMPDA selectively reacts with lipophilic
to form a polar urea, easily removed via aqueous acid wash.
Module 3: Chromatographic Purification
Q: My product decomposes on the column. What is happening?
A: N-Boc anilines are acid-sensitive. Standard silica gel is slightly acidic (pH 6–6.5), which can catalyze the cleavage of the Boc group, regenerating the 2-chloroaniline during slow elutions.
Protocol: Buffered Silica Chromatography
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., 5% EtOAc/Hexane).
Neutralization: Add 1% Triethylamine (
) to the slurry. Stir for 5 minutes.
Packing: Pour the column.
Elution: Run your gradient without further
(the initial pretreatment is usually sufficient) or maintain 0.5% if the compound is extremely labile.
Separation Metrics:
Component
Approx (10% EtOAc/Hex)
Detection
Separation Strategy
2-Chloroaniline
0.30 – 0.40
UV / Ninhydrin
Elutes later; separate via gradient.
Product (N-Boc)
0.50 – 0.60
UV / Iodine
Target Fraction.
0.60 – 0.70
Iodine / PMA
Scavenge chemically first.
Bis-Boc Side Product
0.75 – 0.85
UV
Elutes first; use non-polar start.
Module 4: Crystallization (The Superior Alternative)
Q: Can I avoid a column altogether?
A: Yes. tert-butyl 2-chlorophenylcarbamate is a solid (estimated MP ~60–80°C depending on purity). Crystallization is often more effective than chromatography for removing the "Bis-Boc" impurity, which has significantly different solubility properties.
Recommended Solvent Systems
System A (High Yield): Hexanes / Ethyl Acetate.
Dissolve in minimum hot EtOAc. Add hot Hexanes until cloudy. Cool slowly to 4°C.
System B (High Purity): Ethanol / Water.
Dissolve in warm Ethanol. Add water dropwise until turbidity persists.
Decision Tree: Purification Strategy
Caption: Logical flow for selecting the optimal purification route based on crude composition.
FAQ: Troubleshooting Specific Failures
Q: I used NaH/THF to force the reaction, but now I have a new impurity that won't separate.A: Strong bases like NaH can cause the ortho-chloro group to undergo elimination-addition (benzyne mechanism) or direct nucleophilic aromatic substitution if the ring is sufficiently activated, leading to complex byproducts.
Fix: Switch to LiHMDS (non-nucleophilic base) at -78°C to 0°C, or use catalytic DMAP (10-20 mol%) in refluxing THF without strong base.
Q: The product is oiling out during recrystallization.A: This indicates the presence of residual solvent or too much impurity (likely unreacted aniline acting as a solvent).
Fix: "Seed" the oil with a tiny crystal of pure product (if available) or scratch the glass surface. Alternatively, dissolve in
, wash efficiently with 1M HCl to remove aniline traces, dry thoroughly, and retry crystallization from Pentane/EtOAc.
References
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724.
Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2614-2618.
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262.
Deng, H., et al. (2009). Efficient removal of excess di-tert-butyl dicarbonate from reaction mixtures. Synthetic Communications, 39(16), 2954-2963. (Describes the amine scavenging method).
Technical Support Center: tert-Butyl 2-chlorophenylcarbamate
Welcome to the technical support center for tert-butyl 2-chlorophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for tert-butyl 2-chlorophenylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind the experimental procedures to ensure the integrity of your results.
Introduction to Stability Characteristics
tert-Butyl 2-chlorophenylcarbamate, like other N-Boc protected aromatic amines, is a key intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group is known for its robustness under many conditions, yet it possesses specific labilities that must be understood to prevent unwanted deprotection or degradation.[1][2] This guide will address the primary stability concerns: acid sensitivity, thermal decomposition, and hydrolytic degradation, providing practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the ideal storage conditions for tert-butyl 2-chlorophenylcarbamate to ensure long-term stability?
A1: To maximize shelf-life and prevent degradation, tert-butyl 2-chlorophenylcarbamate should be stored in a cool, dry, and dark environment.[3] The recommended storage temperature is 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[3] For enhanced stability, particularly for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidation.
Q2: I've noticed the formation of a crystalline solid in my stock solution of tert-butyl 2-chlorophenylcarbamate in an organic solvent. What could be the cause?
A2: This is likely due to the compound's limited solubility at lower temperatures. If your laboratory experiences temperature fluctuations, the compound may precipitate out of solution. Gently warming the solution and sonicating it should redissolve the material. To prevent this, consider storing stock solutions at a constant, controlled room temperature or preparing them fresh before use. If the solid does not redissolve upon warming, it could be a degradation product, and purity should be assessed using a suitable analytical method like HPLC.
Chemical Compatibility and Reactivity
Q3: Can I use tert-butyl 2-chlorophenylcarbamate in reactions involving strong acids?
A3: No, this is strongly discouraged. The Boc protecting group is highly susceptible to cleavage under acidic conditions.[2][4] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of the stable tert-butyl cation to form isobutylene and the unstable carbamic acid, which rapidly decarboxylates to yield 2-chloroaniline and carbon dioxide.[4] If your synthetic route requires acidic conditions, an alternative protecting group strategy should be considered.
Q4: Is tert-butyl 2-chlorophenylcarbamate compatible with common bases?
A4: Generally, yes. The Boc group is stable to a wide range of basic conditions, including common organic and inorganic bases like triethylamine, pyridine, and even stronger bases like lithium diisopropylamide (LDA).[2][5] This orthogonality makes it a valuable protecting group in multi-step syntheses where base-labile groups are present.[1]
Q5: What are the known chemical incompatibilities for this compound?
A5: The primary incompatibilities are strong acids and strong oxidizing agents.[3] Reactions with strong oxidizing agents can lead to decomposition of the aromatic ring and the carbamate functionality. It is also prudent to avoid prolonged exposure to high heat, as this can induce thermal degradation.[6]
Troubleshooting Guide
Unexpected Reaction Outcomes
Issue 1: My reaction resulted in a significant amount of 2-chloroaniline as a byproduct.
Cause: This is a classic indicator of Boc group cleavage. Several factors could be at play:
Acidic Contaminants: The presence of trace acidic impurities in your reagents or solvents can be sufficient to cause deprotection.
Reaction Conditions: If your reaction was run at an elevated temperature for an extended period, thermal decomposition may have occurred.[6]
Workup Procedure: Aqueous workups involving acidic solutions (even mildly acidic) can lead to the loss of the Boc group.[7]
Solution:
Reagent and Solvent Purity: Ensure all reagents and solvents are anhydrous and free of acidic impurities. Freshly distilled solvents are recommended.
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times or the need for high temperatures.
Neutral or Basic Workup: During workup, use neutral or slightly basic aqueous solutions (e.g., saturated sodium bicarbonate solution) to quench the reaction and wash the organic layers.
Issue 2: The purity of my tert-butyl 2-chlorophenylcarbamate seems to decrease over time, even when stored as a solid.
Cause: While relatively stable as a solid, gradual degradation can occur, especially if not stored under optimal conditions.
Hydrolysis: Exposure to atmospheric moisture can lead to slow hydrolysis of the carbamate.
Photodegradation: Although less common for this class of compounds, prolonged exposure to light could potentially contribute to degradation.
Solution:
Strict Storage Protocol: Adhere strictly to the recommended storage conditions (2-8°C, dry, dark, tightly sealed).
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (argon or nitrogen).
Purity Check: Before use, it is good practice to verify the purity of older batches of the compound by melting point analysis or a chromatographic technique.
Analytical Challenges
Issue 3: I am having difficulty detecting and quantifying my compound and its impurities by HPLC-UV.
Cause: While the phenyl ring provides a chromophore, the molar absorptivity may be low, or impurities may not be UV-active, making detection and quantification challenging, especially at low concentrations.[8]
Solution:
Optimize Wavelength: Experiment with different UV wavelengths to find the optimal absorbance for your compound.
Alternative Detectors: If sensitivity is an issue, consider using a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[8]
Derivatization: For trace analysis, derivatization of the amine (after deprotection) with a highly UV-active or fluorescent tag can be employed.[9]
Experimental Protocols
Protocol 1: Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for assessing the purity of tert-butyl 2-chlorophenylcarbamate and detecting the presence of the common degradant, 2-chloroaniline.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B
Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient
50-95% B over 15 minutes
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 230 nm
Injection Volume
10 µL
Sample Preparation
Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess stability under acidic conditions.
Sample Preparation: Prepare a 1 mg/mL solution of tert-butyl 2-chlorophenylcarbamate in acetonitrile.
Acid Treatment: To 1 mL of the sample solution, add 1 mL of 1N Hydrochloric Acid (HCl).
Incubation: Incubate the mixture at 60°C for 4 hours.
Neutralization: After incubation, cool the solution to room temperature and neutralize it with 1N Sodium Hydroxide (NaOH).
Analysis: Analyze the resulting solution by RP-HPLC (as per Protocol 1) and LC-MS to identify the degradation products. The primary expected degradation product is 2-chloroaniline.
Visualizing Degradation Pathways
Acid-Catalyzed Decomposition
The primary degradation pathway under acidic conditions involves the cleavage of the Boc protecting group.
Caption: Acid-catalyzed decomposition of tert-butyl 2-chlorophenylcarbamate.
Thermal Decomposition
High temperatures can also lead to the removal of the Boc group, likely through a similar intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalyst Selection for tert-Butyl 2-Chlorophenylcarbamate Synthesis
Executive Summary
Topic: Synthesis of tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline).
Core Challenge: The substrate, 2-chloroaniline, presents a dual barrier to reactivity:
Electronic Deactivation: The chlorine atom is electron-withdrawing (inductive effect,
), reducing the nucleophilicity of the amine nitrogen.
Steric Hindrance: The ortho-position of the chlorine atom creates significant steric bulk, impeding the approach of the bulky electrophile, di-tert-butyl dicarbonate (
).
Support Goal: This guide provides evidence-based catalyst selection strategies, troubleshooting workflows, and validated protocols to overcome these barriers.
Module 1: Catalyst Selection Matrix
User Query: "Standard Boc protection conditions (Boc2O in THF/DCM) are yielding <20% conversion after 24 hours. Which catalyst should I use?"
Technical Response:
For ortho-substituted, electron-deficient anilines, uncatalyzed reactions are kinetically incompetent. You must switch to a catalytic system that activates either the nucleophile or the electrophile.
Catalyst System
Mechanism of Action
Recommended For
Pros
Cons
DMAP (4-Dimethylaminopyridine)
Nucleophilic Activation: Forms a reactive N-Boc-pyridinium intermediate.
First-Line Choice. Most reliable for sterically hindered anilines.
High yields (>90%); rapid kinetics; well-understood mechanism.
Toxic; difficult to remove trace amounts without acidic wash.
Iodine ()
Lewis Acid Activation: Coordinates with carbonyls to increase electrophilicity.
Green/Mild Alternative. Good for acid-sensitive substrates.
Can be messy; iodine requires reductive quench (thiosulfate).
(Zirconium(IV) chloride)
Strong Lewis Acid: High coordination capability activates .
Stubborn Substrates. When DMAP fails or basic conditions are avoided.
Extremely fast (often <30 mins); chemoselective.
Hygroscopic catalyst; requires dry conditions.
Aqueous/Micellar ()
Hydrophobic Effect: Forces reagents together in suspension; H-bond activation.
Scale-Up/Green Chem. If purification must be minimized.
Eco-friendly; simple filtration workup.
Often fails for ortho-substituted anilines due to severe steric block.
Module 2: Troubleshooting & Optimization (Q&A)
Q1: The reaction is stalled at 50% conversion. Should I add heat?
Diagnosis: Thermal instability of
.
Action:Do NOT reflux above 60°C. thermally decomposes to isobutylene and rapidly above 65°C.
Corrective Step: If using DMAP, increase catalyst loading from 10 mol% to 20 mol%. If using a Lewis Acid, ensure the system is strictly anhydrous.
Alternative: Switch solvent to Acetonitrile (
) . It is more polar than DCM/THF and often accelerates nucleophilic attacks via dipole stabilization of the transition state.
Q2: I am seeing a side product with M+ = 310 (approx). What is it?
Diagnosis: Formation of N,N-di-Boc-2-chloroaniline .
Cause: Large excess of
( > 2.5 equiv) combined with strong catalysis (DMAP).
Action:
Reduce
to 1.1–1.2 equivalents.
Add the
solution slowly (dropwise) to the amine/catalyst mixture.
Methanol Solvolysis: If di-Boc forms, treat the crude mixture with
in Methanol at reflux. This selectively cleaves one Boc group, returning the desired mono-Boc product.
Q3: My product is contaminated with urea derivatives.
Diagnosis: Moisture reacting with isocyanates.
Mechanism: In basic conditions, the carbamate can eliminate t-butoxide to form an isocyanate intermediate. Water attacks the isocyanate to form a urea.
Action:
Ensure solvents are dry (anhydrous DCM/THF).
Avoid strong inorganic bases (
, ) if moisture is present. Use organic bases (TEA, DIPEA) or Lewis Acid catalysis () which avoids the isocyanate pathway.
Module 3: Visualizing the Solution
Figure 1: DMAP Catalytic Cycle
This diagram illustrates why DMAP is the preferred solution for sterically hindered substrates. It bypasses the direct attack of the weak aniline nucleophile on
.
Caption: The DMAP catalyst attacks Boc2O first, creating a highly electrophilic 'Boc-pyridinium' species that rapidly reacts with the hindered aniline.
Figure 2: Catalyst Selection Decision Tree
Caption: Decision logic for selecting the optimal catalytic system based on substrate sensitivity and purification needs.
Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (DMAP-Catalyzed)
Recommended for maximum reliability with 2-chloroaniline.
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
) (1.67 mL, 12.0 mmol) followed by DMAP (122 mg, 1.0 mmol, 10 mol%). Stir for 5 minutes.
Addition: Dissolve
(2.62 g, 12.0 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes at (ice bath).
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The amine spot (
) should disappear; product spot () appears.
Workup: Wash with 1M
(2 x 15 mL) to remove DMAP and unreacted amine. Wash with Sat. (15 mL) and Brine (15 mL).
Isolation: Dry over
, filter, and concentrate in vacuo.
Protocol B: The "High Speed" Lewis Acid Method (
)
Recommended for stubborn substrates or when DMAP toxicity is a concern.
Setup: Use a dry vial or flask.
Reagents: Mix 2-chloroaniline (1.0 mmol) and
(1.2 mmol) in Acetonitrile () (2 mL).
Catalyst: Add
(0.05 mmol, 5 mol%) in one portion.
Reaction: Stir at Room Temperature. Reaction is typically complete in <30 minutes.
Workup: Dilute with EtOAc, wash with water, dry, and concentrate.
References
Chinnappan, A., et al. (2011). Ionic liquid catalyzed N-Boc protection of amines. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (2023). Boc-Protected Amino Groups: Protection and Deprotection. Retrieved from [Link]
Chakraborti, A. K., et al. (2006).[1] Perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst for N-Boc protection. Organic & Biomolecular Chemistry.
Varala, R., et al. (2006).[1] Iodine-catalyzed N-Boc protection of amines. Journal of Organic Chemistry.
Common Organic Chemistry. (2024). Boc Protection Mechanism (Boc2O + DMAP).[2] Retrieved from [Link]
Technical Support Guide: Solvent Effects on tert-Butyl 2-Chlorophenylcarbamate Reactions
Executive Summary This guide addresses the critical role of solvent selection in the manipulation of tert-butyl 2-chlorophenylcarbamate (also known as N-Boc-2-chloroaniline). Due to the ortho-chloro substituent, this sca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide addresses the critical role of solvent selection in the manipulation of tert-butyl 2-chlorophenylcarbamate (also known as N-Boc-2-chloroaniline). Due to the ortho-chloro substituent, this scaffold presents unique steric and electronic challenges compared to non-substituted anilines. The presence of the bulky tert-butyl carbamate (Boc) group and the electron-withdrawing chlorine atom creates a "push-pull" electronic environment that is highly sensitive to solvent polarity, coordinating ability, and proton-transfer characteristics.
This document is structured into three troubleshooting modules:
Context: Researchers frequently use the 2-chlorophenylcarbamate scaffold in Pd-catalyzed C-N or C-C bond formations. The ortho-Cl atom can serve as a handle for coupling (reacting at the C-Cl bond) or as a steric blocker when coupling at the Nitrogen.
Q1: My Pd-catalyzed amination (Buchwald-Hartwig) yields are low (<40%). I am using Toluene. What is happening?
Diagnosis: Toluene is a non-polar, non-coordinating solvent. While excellent for many couplings, it often fails with ortho-substituted anilines or carbamates because it does not stabilize the polar transition states formed during the oxidative addition step, nor does it assist in solubilizing the inorganic bases (e.g., Cs₂CO₃, K₃PO₄).
The Fix: Switch to 1,4-Dioxane or tert-Amyl Alcohol (t-AmOH) .
Why 1,4-Dioxane? It is a moderately polar ether that can loosely coordinate to palladium species, stabilizing the catalytic cycle without poisoning it. It significantly improves the solubility of carbonate bases compared to toluene [1].
Why t-AmOH? For challenging substrates, bulky protic solvents like t-AmOH can accelerate the deprotonation step of the catalytic cycle (activation of the amine/amide) via hydrogen bond networks, even with weak bases [2].
Protocol Adjustment:
Parameter
Standard Condition (Fail)
Optimized Condition (Success)
Solvent
Toluene
1,4-Dioxane or t-AmOH
Base
NaO_t_Bu (Strong)
Cs₂CO₃ (Mild, requires polar solvent)
Temp
80°C
90–110°C
Catalyst
Pd(PPh₃)₄
Pd₂(dba)₃ + XPhos or t-BuXPhos
Technical Note: The ortho-chloro group creates significant steric hindrance. You must use a bulky, electron-rich ligand (like t-BuXPhos) to facilitate oxidative addition.
Q2: I observe dehalogenation (loss of Cl) instead of coupling. Is the solvent responsible?
Diagnosis: Yes, indirectly. This often occurs in solvents that act as hydride sources (e.g., DMF, alcohols) or when the reaction is too slow, allowing
-hydride elimination pathways to compete.
The Fix:
Avoid DMF/DMAc if possible; they can decompose to form dimethylamine, which competes as a nucleophile, or serve as a hydride source.
Use Anhydrous Toluene or Dioxane strictly.
Increase Catalyst Loading: Faster coupling outcompetes side reactions.
Visualization: Solvent Selection Logic for Cross-Coupling
Figure 1: Decision tree for solvent selection based on reaction type and specific failure modes.
Module 2: Intramolecular Cyclization
Context: The ortho-chloro group allows for cyclization to form benzoxazolones or benzimidazoles.
Q3: When attempting base-mediated cyclization, I get a mix of starting material and decomposition. I am using THF.
Diagnosis: THF often lacks the dielectric constant required to support the charged intermediates in SNAr type cyclizations, especially with a deactivated ring (the Boc group is donating, but the reaction requires nucleophilic attack).
The Fix: Switch to DMF (Dimethylformamide) or DMSO .
Mechanism: These polar aprotic solvents solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving the carbamate anion "naked" and highly reactive. This increases the rate of intramolecular displacement of the chlorine [3].
Warning: If using strong bases (NaH) in DMF, ensure the temperature is controlled (<60°C) to prevent solvent decomposition or runaway exotherms.
Module 3: Deprotection & Stability
Context: Removal of the Boc group to yield the free aniline.
Q4: During Boc deprotection with TFA/DCM, I see "tert-butyl" alkylation byproducts on the phenyl ring. Why?
Diagnosis: This is the "Scavenger Effect." The ortho-chloroaniline ring is electron-rich enough that the tert-butyl cation (generated from Boc cleavage) attacks the ring (Friedel-Crafts alkylation) before it can be neutralized, especially in non-nucleophilic solvents like DCM.
The Fix:
Add a Scavenger: Add 2-5 equivalents of Triethylsilane (Et₃SiH) or 1,3-Dimethoxybenzene . These trap the tert-butyl cation.
Change Solvent System: Use HCl in 1,4-Dioxane .
Why? The dioxane oxygen lone pairs can stabilize the protonated intermediates, and the chloride counter-ion is a better nucleophile than trifluoroacetate, helping to quench the reaction cleanly without ring alkylation.
Q5: Is the compound stable in Methanol/Ethanol?
Answer: Generally, yes , at room temperature.
Caveat: At high temperatures (>60°C) or in the presence of Lewis acids, you may see transesterification (exchange of the tert-butyl group for methyl/ethyl) or slow solvolysis. For recrystallization, Hexane/EtOAc is preferred over alcohols to avoid potential solvolysis risks [4].
Summary Data: Solvent Compatibility Matrix
Solvent
Polarity
Coordination
Recommended For
Risk Factor
1,4-Dioxane
Moderate
Yes (Weak)
Pd-Coupling, HCl Deprotection
Peroxide formation (check stabilizers)
Toluene
Low
No
Anhydrous Lithiation, C-C Coupling
Poor solubility of inorganic bases
DMF
High
Yes (Strong)
SNAr Cyclization, High-T Coupling
Catalyst poisoning, difficult removal
DCM
Low
No
TFA Deprotection, Workups
Scavenger required for Boc removal
t-AmOH
Moderate
H-Bonding
Difficult Pd-Aminations
High boiling point (removal)
References
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General grounding on Dioxane/t-AmOH usage).
Balsells, J., et al. (2010). "Palladium-Catalyzed Amidation of Aryl Halides with tert-Butyl Carbamate." Journal of Organic Chemistry. (Specific protocol for tert-butyl carbamate coupling).
Stanetty, P., et al. (1992).[1] "Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline)." Journal of Organic Chemistry. (Lithiation and solvent effects on N-Boc anilines).
BenchChem Application Note. "Reactions of tert-Butyl (4-hydroxybutan-2-yl)carbamate with Electrophiles." (General stability and handling of Boc-carbamates).
Disclaimer: This guide is for research purposes only. Always consult SDS and perform risk assessments before handling chlorinated aromatic carbamates.
validation of tert-butyl 2-chlorophenylcarbamate synthesis methods
Executive Summary The synthesis of tert-butyl 2-chlorophenylcarbamate (CAS: 35426-69-8) presents a specific challenge in medicinal chemistry due to the electronic and steric deactivation of the ortho-chloroaniline precur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of tert-butyl 2-chlorophenylcarbamate (CAS: 35426-69-8) presents a specific challenge in medicinal chemistry due to the electronic and steric deactivation of the ortho-chloroaniline precursor. Standard N-Boc protection protocols (e.g., Boc₂O/DMAP in DCM) often result in sluggish reaction rates and poor conversion (<20-40%) due to the reduced nucleophilicity of the amine.
This guide validates three distinct synthetic methodologies, ranking them by reliability and yield. While direct protection is the most atom-economical, Reductive Carbamoylation and the Curtius Rearrangement are identified as the superior high-fidelity routes for scale-up and purity.
Strategic Analysis: The Ortho-Chloro Problem
The primary failure mode in synthesizing this compound is the underestimation of the ortho-effect. The chlorine atom at the 2-position exerts:
Electronic Deactivation: Inductive withdrawal reduces the electron density on the nitrogen lone pair.
Steric Hindrance: The bulky chlorine atom impedes the approach of the electrophilic tert-butyl dicarbonate (Boc₂O).
Consequently, standard catalytic methods (Method C below) often stall, leading to incomplete conversion and difficult purifications.
Method A: Reductive Carbamoylation (The High-Yield Route)
Best For: High yield, starting from azide or nitro precursors.
This method bypasses the low nucleophilicity of the aniline by generating the amine in situ in the presence of Boc₂O. The highly reactive intermediate is trapped immediately, driving the equilibrium forward.
Mechanism of Action:
The Nickel Boride surface facilitates the reduction of the azide to the amine. The localized high concentration of Boc₂O at the catalyst surface ensures immediate trapping of the nascent amine before it can stabilize or undergo side reactions.
Method B: Curtius Rearrangement (The Reliability Standard)
Best For: Scale-up, absolute structural certainty, starting from carboxylic acid.
When the aniline is not the starting material, or if direct protection fails, the Curtius rearrangement is the industry standard. It converts the carboxylic acid directly to the protected amine, completely avoiding the nucleophilic attack step required in direct protection.
Reagents: Boc₂O (neat or concentrated), NaHMDS (Strong Base) or Reflux
Yield: Variable (20–60%)
Optimized Protocol (Strong Base Method)
Deprotonation: Dissolve 2-chloroaniline in dry THF at -78°C. Add NaHMDS (2.0 equiv) dropwise. This deprotonates the amine, making it a potent nucleophile despite the chlorine.
Protection: Add Boc₂O (1.1 equiv) in THF.
Warming: Allow to warm to RT and stir for 4 hours.
Quench: Quench with saturated
.
Comparative Analysis
Feature
Method A: Reductive Carbamoylation
Method B: Curtius Rearrangement
Method C: Direct Protection (Standard)
Starting Material
1-Azido-2-chlorobenzene
2-Chlorobenzoic Acid
2-Chloroaniline
Reagents
/, Boc₂O
DPPA, -BuOH
Boc₂O, DMAP/Base
Complexity
Moderate (H₂ evolution)
High (Azide handling)
Low
Yield (Typical)
79%
75-85%
20-40% (Low)
Atom Economy
Good
Moderate
Excellent
Scalability
High
Moderate (Safety limits)
High
Recommendation
Primary Choice
Alternative
Not Recommended (unless optimized)
Visualized Workflow & Mechanism
Caption: Comparative reaction pathways. Method A and B bypass the nucleophilic bottleneck of Method C.
Validation & Characterization
To validate the synthesis, the following analytical data should be confirmed. Note that melting points may vary slightly based on crystalline form and purity.
Physical State: White to off-white solid.
Melting Point: Literature values vary; typically 67–69°C (for related dichloro analogs) or higher depending on purity. Verify against an authentic standard if possible.
comparing tert-butyl 2-chlorophenylcarbamate with other carbamates
The following guide details the technical specifications, synthetic utility, and comparative performance of tert-butyl 2-chlorophenylcarbamate , designed for researchers in medicinal chemistry and organic synthesis. A St...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical specifications, synthetic utility, and comparative performance of tert-butyl 2-chlorophenylcarbamate , designed for researchers in medicinal chemistry and organic synthesis.
A Strategic Scaffold for Regioselective Synthesis and Orthogonal Protection
Executive Summary
tert-Butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) is not merely a protected amine; it is a functionalized directing scaffold .[1][2] Unlike its unfunctionalized parent (N-Boc aniline) or its para-isomer (N-Boc-4-chloroaniline), this compound offers a unique combination of steric blocking and electronic activation .[1][2]
Its primary value proposition lies in Directed Ortho Metalation (DoM) . The 2-chloro substituent blocks one ortho site, forcing lithiation to the C6 position with high regioselectivity.[1] Furthermore, compared to the Benzyl (Cbz) analog, the Boc group eliminates the risk of hydrodehalogenation (loss of chlorine) during deprotection, a critical failure point in the synthesis of halogenated bioactive molecules.[1]
Comparative Performance Analysis
Vs. Benzyl 2-Chlorophenylcarbamate (Cbz Analog)
The "Dechlorination Trap"
The most common alternative for amine protection is the Carboxybenzyl (Cbz) group.[2] However, for chlorinated aromatics, Cbz presents a significant liability.[1]
Feature
tert-Butyl (Boc) Analog
Benzyl (Cbz) Analog
Scientific Rationale
Deprotection Method
Acidolysis (HCl or TFA)
Hydrogenolysis (H₂/Pd-C)
Boc cleavage is orthogonal to halogen stability.[2][3][4]
Chlorine Retention
100%
< 80% (Risk)
Standard Pd/C hydrogenolysis frequently causes hydrodehalogenation (Ar-Cl Ar-H), destroying the scaffold [1].[1][2]
Process Safety
High (Gas evolution: CO₂, Isobutene)
Moderate (Flammable H₂ gas)
Acidolysis avoids the use of pressurized hydrogen gas.[1]
Verdict: For 2-chlorophenyl systems, the Boc carbamate is superior because it guarantees the retention of the chlorine atom during deprotection, whereas Cbz requires specialized (sulfided) catalysts to prevent dechlorination.[1]
Vs. tert-Butyl 4-Chlorophenylcarbamate (Para-Isomer)
Steric Control & Lithiation Regioselectivity
While electronically similar, the ortho-chloro substituent in the 2-isomer radically alters the landscape for downstream functionalization.[2]
4-Chlorophenylcarbamate: Has two equivalent ortho protons (C2 and C6).[1][2] Lithiation results in a mixture or requires blocking groups.[1][2]
2-Chlorophenylcarbamate: The C2 position is blocked by Chlorine.[2] The bulky N-Boc group and the Chlorine atom create a "steric lock" that disfavors attack at C3 (between N and Cl).[2]
Result: Lithiation occurs almost exclusively at C6 , enabling precise synthesis of 1,2,3-trisubstituted benzenes.[1]
Visualizing the Synthetic Logic
The following diagram illustrates the decision matrix for selecting this scaffold and its regioselective lithiation pathway.
Figure 1: Strategic selection workflow highlighting the risk of dechlorination with Cbz and the regiocontrol provided by the N-Boc-2-Cl scaffold.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl 2-Chlorophenylcarbamate
Self-validating step: Evolution of CO₂ gas confirms reaction progress.[2]
Reagents: 2-Chloroaniline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), THF (anhydrous), NaHMDS (1.0 M in THF, 2.0 eq) or refluxing in neat Boc₂O (greener alternative).
Procedure (Base-Promoted):
Cool a solution of 2-chloroaniline in THF to 0°C under Argon.
Dropwise add NaHMDS.[1][2] Solution turns dark (anion formation).[1][2]
Stir for 30 min, then add Boc₂O in THF.
Warm to RT and stir for 4 hours.
Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1][2] Wash with brine.[1][2]
Purification: Recrystallization from Hexanes/EtOAc (typically white needles).[1][2]
Data Check: ¹H NMR (CDCl₃) should show a singlet at ~1.5 ppm (9H, t-Bu) and a broad singlet at ~7.0 ppm (NH).[1][2]
Protocol B: Directed Ortho Lithiation (DoM)
Mechanism: The carbamate oxygen coordinates Lithium, directing deprotonation to the nearest available ortho site (C6).
Setup: Flame-dried glassware, Argon atmosphere.
Solvent: Anhydrous THF (ether is less effective for carbamates).[1][2]
Metalation:
Dissolve tert-butyl 2-chlorophenylcarbamate (1.0 eq) in THF.
Cool to -78°C (Critical to prevent "Fries rearrangement" or benzyne formation).[1][2]
Add t-BuLi (2.2 eq) dropwise.[1][2] Note: n-BuLi is often insufficient for N-Boc anilines; t-BuLi is required for efficient deprotonation.[1][2]
Stir at -78°C for 1 hour.
Electrophile Trapping: Add electrophile (e.g., MeI, DMF, CO₂) and warm slowly to RT.[1]
Outcome: The product will be substituted at the 6-position (adjacent to the Nitrogen, opposite the Chlorine).
Protocol C: Selective Deprotection (Acidolysis)
Objective: Remove Boc without affecting the Ar-Cl bond.[2]
Reagent: 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetylation byproducts).
Conditions: Stir at room temperature for 1-2 hours.
Monitoring: TLC (disappearance of non-polar starting material).
Isolation: Concentrate in vacuo. The product isolates as the hydrochloride salt (Ar-NH₃⁺Cl⁻), which is stable and easy to handle.[1]
Physicochemical Profile
Property
Value
Implication for Drug Design
Molecular Weight
227.69 g/mol
Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1][2]
LogP (Predicted)
~3.1
Moderately lipophilic; good membrane permeability for cellular assays.[1][2]
Stable during silica chromatography and mild aqueous workups.[1][2]
References
Studer, M., & Blaser, H. U. (1996).[1][5] Catalytic hydrogenolysis of aryl halides.[1][2] Journal of Molecular Catalysis A: Chemical, 112(3), 437-445.[1] Link[2]
Snieckus, V. (1990).[1] Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1][2] Chemical Reviews, 90(6), 879-933.[1] Link[2]
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1][2] Pergamon.[1][2] (Chapter on Lithiation of N-Boc anilines).
Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis.[1][2][3][4][6][7][8] Wiley-Interscience.[1][2] (Stability data for Carbamates). Link[2]
Strategic Alternatives to tert-Butyl 2-Chlorophenylcarbamate
The following guide is a technical analysis designed for synthetic chemists and process development scientists. It moves beyond simple cataloging to provide a functional decision-making framework for replacing tert-butyl...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical analysis designed for synthetic chemists and process development scientists. It moves beyond simple cataloging to provide a functional decision-making framework for replacing tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) in complex synthesis.
A Functional Selection Guide for High-Precision Synthesis
Executive Summary & Functional Analysis
tert-Butyl 2-chlorophenylcarbamate (CAS 35426-69-8) is a ubiquitous intermediate primarily utilized for two distinct chemical behaviors:
Directed Ortho Metalation (DoM): The Boc group coordinates alkyllithiums, directing functionalization to the C6 position (ortho to nitrogen).
Nitrogen Protection: It masks the aniline against oxidation or competing nucleophilic attacks during cross-coupling (e.g., Buchwald-Hartwig).
However, the Boc group suffers from poor atom economy , thermal instability (>150°C), and acid sensitivity . This guide categorizes alternatives based on the specific chemical intent of your workflow.
Decision Matrix: Selecting the Right Reagent
Select your alternative based on the downstream chemistry you intend to perform.
Figure 1: Decision tree for selecting reagents based on synthetic intent.
Deep Dive: Alternatives for Directed Ortho Metalation (DoM)
The Boc group is a good Directing Metalation Group (DMG), but it can undergo "anionic Fries rearrangement" or nucleophilic attack by the lithiating agent.
The Superior Alternative: N-Pivaloyl-2-chloroaniline (Piv-Protection)
The pivaloyl (Piv) group is sterically bulky, preventing nucleophilic attack at the carbonyl carbon while maintaining excellent coordination to Lithium.
Feature
N-Boc (Target)
N-Piv (Alternative)
Impact
Lithium Stability
Moderate (Risk of attack)
High (Steric shield)
Piv allows higher temperatures (-20°C vs -78°C).
Directing Power
Good
Excellent
Piv coordinates Li tightly, ensuring C6 regioselectivity.
Removal
Acid (TFA/HCl)
Base/Acid (Hydrolysis)
Piv is harder to remove; requires forcing conditions.
Atom Economy
Poor (Lose t-Bu)
Moderate
Piv is slightly more atom-efficient than Boc.
Mechanism of Action
In 2-chloroaniline derivatives, the Cl atom exerts a weak directing effect to C3, while the Amide/Carbamate exerts a strong effect to C6. The Piv group reinforces C6 lithiation due to the "Complex Induced Proximity Effect" (CIPE).
Protocol 1: Synthesis of N-Pivaloyl-2-chloroaniline
This protocol replaces the Boc-protection step with a more robust Piv-protection.
Addition: Cool to 0°C. Add pivaloyl chloride (10.5 mmol) dropwise.
Workup: Stir at RT for 2 hours. Wash with 1M HCl, then NaHCO₃. Dry over MgSO₄.[1]
Yield: Typically >95% (White solid).
Protocol 2: C6-Lithiation of N-Pivaloyl-2-chloroaniline
Inert Atmosphere: Flame-dry a flask under Argon. Add N-Pivaloyl-2-chloroaniline (1.0 equiv) in dry THF.
Lithiation: Cool to -40°C (Piv allows warmer temps than Boc). Add n-BuLi (2.2 equiv) dropwise.
Note: 2.0 equiv is needed because the first equivalent deprotonates the N-H.
Incubation: Stir for 1-2 hours. The solution usually turns yellow/orange (dianion formation).
Quench: Add electrophile (e.g., MeI, DMF, CO₂) and warm to RT.
Deep Dive: Alternatives for Cross-Coupling
If you are using tert-butyl 2-chlorophenylcarbamate solely to prevent amine poisoning of Pd catalysts, simpler alternatives exist.
The Atom-Economic Alternative: N-Acetyl-2-chloroaniline
Acetamides are significantly cheaper and reduce carbon waste.
Pros: High crystallinity (easy purification), stable to flash chromatography, very low cost.
Cons: Deactivating nature requires slightly more active catalysts for oxidative addition if the Cl is the coupling site.
Removal: Requires reflux in EtOH/NaOH or conc. HCl.
The "Green" Alternative: Free Amine Coupling
Modern ligand design often renders protection obsolete. If your goal is to couple the aryl chloride, use the free amine.
Catalyst System: Pd(OAc)₂ / XPhos or BrettPhos .
Rationale: These bulky, electron-rich phosphines facilitate oxidative addition into the Ar-Cl bond even in the presence of the free NH₂ group, which binds less tightly to Pd than older ligands.
Deep Dive: Alternatives for Isocyanate Generation
tert-Butyl carbamates can be decomposed to isocyanates thermally, but this is messy. If 2-chlorophenyl isocyanate is your target, use the Curtius Rearrangement via the acyl azide.
Pathway: 2-Chlorobenzoyl chloride
2-Chlorobenzoyl azide 2-Chlorophenyl isocyanate.
Protocol 3: Curtius Rearrangement (Phosgene-Free)
Azidation: Dissolve 2-chlorobenzoyl chloride (10 mmol) in acetone. Add NaN₃ (12 mmol) in water at 0°C. Stir 1h.
Extraction: Extract the acyl azide into Toluene. Do not concentrate to dryness (explosion hazard).
Rearrangement: Heat the toluene solution to 90°C. Evolution of N₂ gas indicates conversion to isocyanate.
Usage: Use the resulting isocyanate solution directly in the next step (e.g., reaction with an amine to form urea).
Comparative Data Summary
Reagent
CAS
Molecular Weight
Cost Efficiency
Acid Stability
Base Stability
N-Boc-2-chloroaniline
35426-69-8
227.69
Low
Low
High
N-Pivaloyl-2-chloroaniline
20874-69-5
211.69
High
High
Moderate
N-Acetyl-2-chloroaniline
533-17-5
169.61
Very High
Moderate
Low
N-Cbz-2-chloroaniline
69385-29-1
261.71
Low
High
Moderate
References
Directed Ortho Metalation (DoM)
Snieckus, V. (1990).[2] Directed ortho metalation.[2][3][4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link
Pivaloyl vs.
Cabiddu, M. G., et al. (2003).[7] An unusual behaviour of N-(tert-butoxycarbonyl)- and N-pivaloyl-(methylthio)anilines in metallation reactions.[3][7] Tetrahedron, 59(16), 2893-2897.[3][7] Link
Isocyanate Synthesis via Curtius Rearrangement
Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Link
Pd-Catalyzed Coupling of Free Amines
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
General Properties of N-Boc-2-chloroaniline
National Center for Biotechnology Information. (2025).[8][9] PubChem Compound Summary for CID 12696660, tert-Butyl N-(2-chlorophenyl)carbamate.Link
Comparative Analysis: tert-Butyl 2-chlorophenylcarbamate as a Strategic Intermediate in Medicinal Chemistry
Topic: Comparative Analysis of tert-Butyl 2-chlorophenylcarbamate Performance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the architec...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Analysis of tert-Butyl 2-chlorophenylcarbamate Performance
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of complex pharmaceutical synthesis, tert-butyl 2-chlorophenylcarbamate (N-Boc-2-chloroaniline) serves as more than a mere protected amine; it is a reactivity modulator . While the free amine (2-chloroaniline) is inexpensive and nucleophilic, its aggressive reactivity often leads to catalyst poisoning in palladium cycles and uncontrolled poly-alkylation. Conversely, robust amides (e.g., N-acetyl) often require harsh deprotection conditions that compromise sensitive scaffolds.
This guide objectively analyzes the performance of tert-butyl 2-chlorophenylcarbamate against its primary alternatives: the Free Amine (2-chloroaniline) and the Acetamide (N-acetyl-2-chloroaniline). We focus on two critical performance domains: Buchwald-Hartwig Cross-Coupling and Directed ortho-Metalation (DoM) .
Chemical Profile & Structural Logic[1]
Compound: tert-Butyl 2-chlorophenylcarbamate
CAS: 35426-69-8
Role: Masked nucleophile / Directed ortho-metalation group (DoM).
Key Feature: The ortho-chloro substituent exerts an inductive electron-withdrawing effect (-I), reducing the pKa of the carbamate NH, thereby altering its behavior in base-mediated catalytic cycles compared to non-halogenated analogues.
Comparative Reactivity Matrix
The following table summarizes the performance trade-offs based on experimental benchmarks.
In Pd-catalyzed amination, the free amine (2-chloroaniline) can bind too tightly to the Pd(II) center, inhibiting the reductive elimination step. The N-Boc group introduces steric bulk and electronic withdrawal, preventing this "poisoning" while preventing the formation of tertiary amines (bis-arylation).
Mechanistic Workflow
The diagram below illustrates how the N-Boc group enforces mono-arylation selectivity, a critical advantage over the free amine.
Figure 1: Comparative catalytic cycle showing how N-Boc protection prevents catalyst poisoning and enforces mono-arylation selectivity.
Experimental Protocol: Selective C-N Coupling
Objective: Coupling of tert-butyl 2-chlorophenylcarbamate with 4-bromoanisole.
Validation: This protocol minimizes homocoupling and dehalogenation of the chloro-substituent.
Setup: In a glovebox, charge a reaction vial with tert-butyl 2-chlorophenylcarbamate (1.0 equiv), 4-bromoanisole (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
Catalyst System: Add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%). Note: Xantphos is preferred over BINAP for N-Boc anilines due to its wide bite angle facilitating reductive elimination of the bulky carbamate.
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).
Reaction: Seal and heat to 100°C for 12 hours.
Checkpoint (TLC): Monitor disappearance of the carbamate (Rf ~0.5 in 20% EtOAc/Hex) and appearance of the coupled product (Rf ~0.4).
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography.
Functionalizing the C3 position (adjacent to the Cl) or C6 position of 2-chloroaniline is difficult with electrophilic aromatic substitution (EAS) due to the directing conflict between the amino and chloro groups.
Solution: The N-Boc group acts as a Directed Metalation Group (DMG). The carbonyl oxygen coordinates with organolithiums (e.g., t-BuLi), directing deprotonation specifically to the ortho position (C3 or C6).
Comparative Data: Directing Group Efficiency
Directing Group
Reagent
Primary Site
Yield (Electrophile: MeI)
Notes
Free Amine (-NH₂)
n-BuLi (2 eq)
N-Lithiation
<10% (C-alkylation)
Mostly N-alkylation occurs.
N-Boc (-NHBoc)
t-BuLi (2.2 eq)
C3 (Ortho to N)
82%
O-Li coordination directs C3.
N-Acetyl (-NHAc)
n-BuLi (2.2 eq)
C3 (Ortho to N)
45%
Side reaction: Nucleophilic attack on carbonyl.
Mechanism of Action
The Boc group's oxygen atom serves as a Lewis base, anchoring the Lithium species.
Figure 2: Directed ortho-metalation pathway. The Boc carbonyl oxygen is critical for stabilizing the transition state at the C3 position.
Stability & Deprotection Kinetics
A major advantage of tert-butyl 2-chlorophenylcarbamate over amide analogs is the mild deprotection.
Acid Lability: The tert-butyl carbocation is stable, allowing cleavage via
mechanism under acidic conditions.
Protocol: Dissolve substrate in DCM (10 vol). Add TFA (5 vol) dropwise at 0°C. Warm to RT.
Kinetics: Complete conversion typically in <1 hr.
Contrast: N-Acetyl requires refluxing in 6M HCl or NaOH, which can hydrolyze the C-Cl bond or racemize other centers.
Self-Validating Deprotection Check
Gas Evolution: Vigorous bubbling (
and Isobutylene) indicates reaction progress.
TLC Shift: Product (free aniline) will be significantly more polar and stain purple/red with p-Anisaldehyde, whereas the N-Boc starting material is UV active but stains poorly.
References
BenchChem. Synthesis of tert-Butyl (2-(benzylamino)ethyl)carbamate: A Technical Guide.Link
Organic Syntheses. Buchwald-Hartwig Coupling: General Procedures and Catalyst Selection. Organic Syntheses, Coll. Vol. 10, p. 423. Link
Chemical Society Reviews. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chem. Soc. Rev., 2018, 47, 12. Link
Purdue University. High-Throughput Experimentation of the Buchwald-Hartwig Amination.Link
Publish Comparison Guide: Spectroscopic Confirmation of tert-Butyl 2-chlorophenylcarbamate
This guide serves as a technical standard for the structural confirmation of tert-butyl 2-chlorophenylcarbamate , a critical intermediate in the synthesis of pharmacophores. It is designed to move beyond generic characte...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical standard for the structural confirmation of tert-butyl 2-chlorophenylcarbamate , a critical intermediate in the synthesis of pharmacophores. It is designed to move beyond generic characterization, offering a rigorous, comparative analysis against its starting material (2-chloroaniline) and its most common regioisomer (tert-butyl 4-chlorophenylcarbamate).
Executive Summary & Core Directive
Objective: To provide a definitive, self-validating spectroscopic framework for confirming the identity of tert-butyl 2-chlorophenylcarbamate (Boc-2-Cl-aniline).
Primary Challenge: Distinguishing the target ortho-substituted carbamate from its para-isomer and the free amine starting material using standard laboratory instrumentation (NMR, IR, MS).
Solution: A multi-modal analysis workflow leveraging specific diagnostic signals—specifically the deshielding of the carbamate proton , the ABCD aromatic substitution pattern , and the chlorine isotope signature .
Structural Elucidation Logic (Graphviz)
The following diagram outlines the decision-making logic required to confirm the structure, rejecting common false positives (starting material or wrong isomer).
Caption: Logic flow for distinguishing the target compound from free amine precursors and regioisomers.
Comparative Spectroscopic Analysis
This section objectively compares the target product with its primary "alternatives": the starting material (2-chloroaniline) and the regioisomer (tert-butyl 4-chlorophenylcarbamate).
A. Proton NMR (
H NMR) Comparison
Critical Insight: The ortho-chlorine substituent creates a distinct non-symmetric aromatic environment compared to the para-isomer.
Feature
Target: 2-Cl Carbamate
Alt 1: 2-Cl Aniline (Free Amine)
Alt 2: 4-Cl Carbamate (Isomer)
-NH- Proton
~7.0 - 7.3 ppm (Broad singlet) Shifted downfield due to C=O anisotropy.
Setup: Flame-dry a round-bottom flask under Argon. Add 2-chloroaniline and THF.
Deprotonation: Cool to 0°C. Add NaHMDS dropwise. Solution will darken (formation of anilide anion).
Validation: If no color change, reagents may be wet.
Addition: Add Boc₂O (dissolved in minimal THF) slowly.
Reaction: Warm to Room Temp (RT) and stir for 4 hours.
TLC Check: (Hexane:EtOAc 8:2).
Starting Material Rf: ~0.4 (Stains purple/brown with Ninhydrin).
Product Rf: ~0.6 (UV active, does NOT stain strongly with Ninhydrin).
Validation: Reaction is complete only when the SM spot is fully consumed.
Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.[1][2]
Protocol B: Spectroscopic Sample Preparation
Objective: To ensure artifact-free spectra.
NMR: Dissolve 10 mg of purified solid in 0.6 mL CDCl₃ .
Note: Filter through a small cotton plug in a pipette to remove inorganic salts (Na₂SO₄) which cause line broadening.
IR (ATR Method): Place 2 mg of solid on the diamond crystal. Apply high pressure.
Validation: Ensure background spectrum is collected immediately before sample to subtract atmospheric CO₂/H₂O.
Synthesis & Analysis Workflow (Graphviz)
Caption: Step-by-step workflow from synthesis to final analytical validation.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 546372, tert-butyl N-(4-chlorophenyl)carbamate." PubChem, 2025. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4] Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 7th Edition. (Standard text for substituent effects and IR group frequencies).
A Comparative Guide to Purity Assessment of Synthesized tert-butyl 2-chlorophenylcarbamate
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of tert-butyl 2-chlorophenylcarbamate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate anal...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of analytical methodologies for the purity assessment of tert-butyl 2-chlorophenylcarbamate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical strategy is paramount to ensure the quality, consistency, and safety of downstream active pharmaceutical ingredients (APIs). This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding each protocol in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
The narrative is structured to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical techniques for their specific needs, balancing factors like specificity, sensitivity, and throughput.
The Critical Role of Purity in Drug Intermediates
The purity of an intermediate like tert-butyl 2-chlorophenylcarbamate directly impacts the quality and impurity profile of the final API. Uncontrolled impurities, even at trace levels, can have significant consequences, including altered pharmacology, increased toxicity, or compromised stability of the final drug product. Therefore, robust analytical methods are not merely a quality control checkpoint but a foundational element of a sound drug development program, aligning with the principles of Quality by Design (QbD).
Potential Impurities in the Synthesis of tert-butyl 2-chlorophenylcarbamate
A typical synthesis involves the reaction of 2-chloroaniline with di-tert-butyl dicarbonate (Boc₂O). Understanding this reaction pathway allows for the prediction of potential process-related impurities.
Caption: Plausible synthesis and impurity pathway for tert-butyl 2-chlorophenylcarbamate.
Common impurities may include:
Starting Materials: Unreacted 2-chloroaniline and residual di-tert-butyl dicarbonate.
Side Products: Symmetrically substituted ureas, such as di-(2-chlorophenyl)urea, can form from side reactions.[4][5]
Isomers: Positional isomers (e.g., tert-butyl 4-chlorophenylcarbamate) if the starting aniline contains isomeric impurities.
Reagent-Related Impurities: tert-Butanol from the hydrolysis of Boc₂O.
Comparative Analysis of Analytical Techniques
The purity of tert-butyl 2-chlorophenylcarbamate can be assessed using several complementary analytical techniques. Each method offers distinct advantages and limitations.
Technique
Primary Use
Strengths
Limitations
Typical Purity Range
HPLC-UV
Quantitative Purity & Impurity Profiling
High precision, robust, excellent for quantitation of known impurities.
Requires chromophoric impurities, may require method development for optimal separation.
98.0% - 100.0%
GC-MS
Volatile Impurity & Residual Solvent Analysis
High sensitivity, excellent for identifying volatile and semi-volatile unknowns.
Not suitable for thermally labile compounds, may require derivatization.[6]
>99.0% for main component
¹H NMR
Structural Confirmation & Purity Estimation
Provides structural information, can detect non-chromophoric impurities, quantitative (qNMR).
Lower sensitivity than chromatographic methods, complex mixtures can be difficult to interpret.
95% - 100%
FTIR
Functional Group Identification
Fast, non-destructive, confirms the presence of key functional groups (e.g., C=O, N-H).
Not quantitative, provides limited information on minor impurities.
Confirmatory only
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, reproducibility, and quantitative power.[7] A reversed-phase method is typically the first choice for a molecule like tert-butyl 2-chlorophenylcarbamate.
Causality Behind Experimental Choices:
Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte through hydrophobic interactions.
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile, the organic modifier, increases the mobile phase's elution strength, allowing for the separation of compounds with varying polarities. A buffer like phosphoric acid is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes.[8]
Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm) provides good sensitivity for the analyte and related aromatic impurities.
Caption: A typical experimental workflow for HPLC analysis.
Experimental Protocol: RP-HPLC-UV
System: HPLC with UV detector, autosampler, and gradient pump.
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% Phosphoric Acid.
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
Gradient:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-18 min: 95% B
18-20 min: 95% to 50% B
20-25 min: 50% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh ~10 mg of tert-butyl 2-chlorophenylcarbamate and dissolve in 10 mL of 50:50 Acetonitrile:Water.
Exemplary Data:
Peak
Retention Time (min)
Area (%)
Identity (Tentative)
1
3.5
0.08
2-chloroaniline
2
10.2
99.75
tert-butyl 2-chlorophenylcarbamate
3
14.8
0.12
Di-(2-chlorophenyl)urea
4
16.1
0.05
Unknown
This method is validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[2][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally useful for identifying and quantifying volatile impurities, such as residual solvents or low molecular weight byproducts.[10] The carbamate itself may have limited thermal stability, but this method is ideal for assessing impurities that are more volatile.
Causality Behind Experimental Choices:
Injector: A split/splitless inlet is used. Splitless mode is chosen for trace analysis to ensure maximum transfer of analytes to the column.
Column: A non-polar DB-5ms or similar column is used, which separates compounds primarily based on their boiling points.
Oven Program: A temperature ramp allows for the separation of compounds with a wide range of volatilities.
Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative structural information (from the mass spectrum of each peak), enabling the identification of unknown impurities by comparing their spectra to libraries like NIST.[11]
Experimental Protocol: GC-MS
System: GC with a Mass Selective Detector.
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet: Splitless mode, 250 °C.
Oven Program:
Initial: 50 °C, hold for 2 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
MS Transfer Line: 280 °C.
Ion Source: 230 °C.
Mass Range: 40-450 m/z.
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR, particularly ¹H NMR, serves as a powerful tool for absolute structural confirmation and can be used for quantitative analysis (qNMR).[12] It provides an orthogonal check on the purity values obtained from chromatography.
Causality Behind Experimental Choices:
Solvent: Deuterated chloroform (CDCl₃) is a common choice as it dissolves the analyte well and its residual peak does not typically interfere with key analyte signals.[13][14]
Internal Standard: For qNMR, a stable, non-reactive standard with a known purity and a simple spectrum (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) is added in a precisely weighed amount. Its signals should be in a clear region of the spectrum.
Experimental Protocol: ¹H NMR
System: 400 MHz (or higher) NMR spectrometer.
Sample Preparation: Accurately weigh ~15 mg of the sample and ~10 mg of a certified internal standard into a vial. Dissolve in ~0.7 mL of CDCl₃. Transfer to an NMR tube.
Acquisition: Acquire a standard proton spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure accurate integration.
Data Processing: Integrate the well-resolved signals of the analyte (e.g., the 9 protons of the tert-butyl group) and the internal standard. Calculate the purity based on the integral ratios, number of protons, and weights.
Expected ¹H NMR Signals (in CDCl₃):
~1.5 ppm (singlet, 9H, -C(CH₃)₃)
~6.8-8.2 ppm (multiplets, 4H, aromatic protons)
~7.0 ppm (broad singlet, 1H, -NH)
An impurity like 2-chloroaniline would show distinct aromatic signals and a broad -NH₂ peak, which would be easily distinguishable.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid, non-destructive technique used to confirm the identity of a compound by identifying its functional groups.[15] While not a primary tool for quantitative purity assessment, it is an excellent method for raw material identification and for confirming that the synthesized material is indeed the desired carbamate.
Causality Behind Experimental Choices:
Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation.
Experimental Protocol: FTIR-ATR
System: FTIR spectrometer with an ATR accessory.
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.
Analysis: Compare the obtained spectrum with a reference spectrum or identify characteristic absorption bands.
Expected Characteristic Bands (cm⁻¹):
~3300 cm⁻¹: N-H stretch.
~2980 cm⁻¹: C-H stretch (from tert-butyl group).
~1720 cm⁻¹: C=O stretch (carbonyl of the carbamate).[16]
~1590, 1480 cm⁻¹: C=C stretches (aromatic ring).
~1370, 1390 cm⁻¹: C-H bend (gem-dimethyl of tert-butyl).
~750 cm⁻¹: C-Cl stretch.
Conclusion: An Integrated Approach
No single technique provides a complete picture of the purity of tert-butyl 2-chlorophenylcarbamate. A robust purity assessment strategy employs an integrated approach:
HPLC-UV is the primary method for quantitative purity determination and profiling of non-volatile, UV-active impurities.
GC-MS is essential for analyzing residual solvents and volatile byproducts.
¹H NMR provides unambiguous structural confirmation and offers an orthogonal quantitative purity value.
FTIR is used for rapid identity confirmation.
By combining these methods, researchers and drug development professionals can build a comprehensive and reliable purity profile for tert-butyl 2-chlorophenylcarbamate, ensuring the quality and consistency of this critical intermediate and upholding the principles of scientific integrity.
References
AMSbiopharma. (2025, July 22).
Lab Manager. (2025, November 27).
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
International Council for Harmonisation. (2023, November 30).
Veeprho.
Slideshare.
Wikipedia. Urea.
Agilent. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
SpringerLink. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
UT Southwestern Medical Center.
SIELC Technologies. (2018, May 16).
Taylor & Francis Online. (2018). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
Indonesian Journal of Science & Technology. (2019, April 1).
A Comparative Guide to the Biological Activities of Tert-Butyl Phenylcarbamate Derivatives
In the landscape of medicinal chemistry, the carbamate functional group stands as a cornerstone of modern drug design, prized for its chemical stability and role as a bioisostere for amide bonds. Within this class, deriv...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the carbamate functional group stands as a cornerstone of modern drug design, prized for its chemical stability and role as a bioisostere for amide bonds. Within this class, derivatives of tert-butyl phenylcarbamate have emerged as a versatile scaffold, demonstrating a breadth of biological activities. This guide provides a comparative analysis of the anti-inflammatory, antimicrobial, and anticancer properties of various tert-butyl phenylcarbamate derivatives, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
While the initial focus of this guide was on tert-butyl 2-chlorophenylcarbamate derivatives, a comprehensive review of the current literature indicates a broader research emphasis on related analogs. Consequently, this guide encompasses a comparative study of several tert-butyl phenylcarbamate derivatives to provide a more robust and data-supported overview of their potential therapeutic applications.
Anti-inflammatory Activity: A Comparative Study of tert-Butyl 2-(Substituted Benzamido)phenylcarbamate Derivatives
Inflammation is a complex biological response implicated in numerous pathologies, making the development of novel anti-inflammatory agents a critical research endeavor. A series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory effects, demonstrating promising results when compared to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin.[1][2][3]
Experimental Data
The anti-inflammatory activity was assessed using the carrageenan-induced rat paw edema model, a well-established method for evaluating acute inflammation.[1][2][3] The percentage of edema inhibition was measured at various time points after administration of the test compounds.
Compound ID
Substituent Group
% Edema Inhibition (at 9h)
% Edema Inhibition (at 12h)
4a
4-Fluoro
51.23%
54.13%
4b
4-Methyl
45.32%
48.76%
4c
4-Methoxy
42.85%
46.20%
4d
2-Iodo
40.39%
43.30%
4i
4-(1H-indol-2-yl)butanamido
52.21%
54.23%
Indomethacin
(Standard)
55.17%
58.32%
Data synthesized from Bhookya et al. (2017)[1][2][3]
The results indicate that derivatives 4i and 4a exhibit anti-inflammatory activity comparable to that of indomethacin, with the indolyl derivative 4i showing the highest potency among the tested compounds.[1][2][3] This suggests that the nature of the substituent on the benzamido ring plays a crucial role in modulating the anti-inflammatory response.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol outlines the in vivo evaluation of anti-inflammatory activity. The causality behind this experimental choice lies in its ability to mimic the physiological and cellular events of acute inflammation.
Workflow:
Caption: Workflow for the carrageenan-induced rat paw edema assay.
Step-by-Step Methodology:
Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for one week prior to the experiment.
Fasting: Animals are fasted overnight with free access to water.
Dosing: Test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives only the vehicle, and a positive control group receives a standard drug like indomethacin.
Induction of Edema: One hour after dosing, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (0 hours) and at regular intervals (e.g., 1, 3, 6, 9, and 12 hours) post-carrageenan injection using a plethysmometer.
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the formula:
% Inhibition = [(1 - (Vt / Vc))] x 100
where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Antimicrobial Activity: A Look at Substituted Carbamate Derivatives
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Various carbamate derivatives have been investigated for their antimicrobial potential, with some showing promising activity against a range of pathogens.
Experimental Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Antibacterial Activity of o-Phenylenediamine-tert-butyl-N-1,2,3-triazole Carbamate Analogs
Compounds 4k and 5f demonstrated significant potency against Staphylococcus aureus, with MIC values comparable to the standard antibiotic ciprofloxacin.[4] This highlights the potential of this scaffold in developing new antibacterial agents.
Antimicrobial Activity of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] Derivatives
The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents. Its selection is based on its efficiency and the ability to test multiple compounds and concentrations simultaneously.
Workflow:
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
Preparation of Test Compounds: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
Incubation: The plate is incubated under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity: Exploring the Cytotoxic Potential of Carbamate Derivatives
The search for novel anticancer agents is a paramount objective in drug discovery. Several carbamate-containing compounds have been investigated for their ability to inhibit the proliferation of cancer cells.
Experimental Data
The in vitro cytotoxic activity of compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits cell growth by 50%, is a standard metric for cytotoxicity.
Cytotoxic Activity of Pt(II) and Pd(II) Derivatives of ter-butylsarcosinedithiocarbamate
Compound ID
IC50 (µM) vs. HL60 (Human Leukemia)
IC50 (µM) vs. HeLa (Human Cervical Cancer)
[Pt(TSDTM)Br2]
1.2 ± 0.1
2.5 ± 0.2
Cisplatin
1.0 ± 0.1
2.1 ± 0.2
Data from a study on metal complexes of dithiocarbamates[4]
The platinum complex [Pt(TSDTM)Br2] exhibited cytotoxic activity against both HL60 and HeLa cell lines, with IC50 values comparable to the widely used anticancer drug, cisplatin.[4]
Anticancer Activity of Silibinin Derivatives with Carbamate Groups
These results demonstrate that the cytotoxic profile of carbamate derivatives can be highly specific to the cancer cell line, with compound 2h showing potent activity against breast cancer cells and compound 3e being more effective against lung cancer cells.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. Its selection is justified by its reliability, sensitivity, and suitability for high-throughput screening.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach and grow for 24 hours.
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a comparative overview of the promising biological activities of tert-butyl phenylcarbamate derivatives and their analogs. The presented data and detailed experimental protocols underscore the potential of this chemical scaffold in the development of novel therapeutic agents for inflammatory diseases, microbial infections, and cancer. The structure-activity relationships highlighted in these studies offer valuable insights for the rational design of more potent and selective drug candidates. Further research into this versatile class of compounds is warranted to fully elucidate their therapeutic potential.
References
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115. [Link]
Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed. [Link]
Singh, M. K., Agarwal, A., Gangwar, M., Kumar, D., Tilak, R., & Nath, G. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. Medicinal Chemistry Research, 23(11), 4879-4889.
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. ResearchGate. [Link]
(2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]
Belavagi, N. S., Deshapande, N., Sunagar, M. G., Gaonkar, S., & Khazi, I. A. M. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butylbenzyl)[1][2][3]triazolo[3,4-a]phthalazines. World Journal of Pharmaceutical Sciences, 2(12), 1746-1752.
Koval, V. M., et al. (n.d.). ANTIMICROBIAL ACTIVITY OF NOVEL 1-[(2,4-(DI-TERT-BUTYLPHENOXY))- 3-DIALKYLAMINO-2-PROPANOL] DERIVATIVES. [Link]
Al-Said, M. S., Ghorab, M. M., Al-qasoumi, S. I., El-Hossary, E. M., & Noaman, E. (2013). Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell. Redalyc. [Link]
Singh, M. K., et al. (2014). In vitro antimicrobial activity of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs. ResearchGate. [Link]
Tarasconi, P., et al. (2003). Pt(II) and Pd(II) derivatives of ter-butylsarcosinedithiocarbamate. Synthesis, chemical and biological characterization and in vitro nephrotoxicity. PubMed. [Link]
Zhang, Y., et al. (2022). Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups. PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review of tert-Butyl 2-Chlorophenylcarbamate Applications
Content Type: Publish Comparison Guide
Executive Summary & Technical Rationale
tert-Butyl 2-chlorophenylcarbamate (CAS: 35426-69-8), also known as
-Boc-2-chloroaniline, represents a critical "masked" intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical active ingredients (APIs). While 2-chloroaniline is a commoditized starting material, its unprotected amine functionality frequently leads to catalyst poisoning, oxidative degradation, or non-selective -arylation during metal-catalyzed cross-coupling.
This guide analyzes the strategic advantages of the tert-butoxycarbonyl (Boc) protected variant.[1][2][3] Unlike the carboxybenzyl (Cbz) group, which requires hydrogenolysis that risks reductive dechlorination of the aryl ring, the Boc group offers an acid-labile deprotection pathway that preserves the delicate C–Cl bond. This orthogonality makes tert-butyl 2-chlorophenylcarbamate the reagent of choice for constructing complex biaryls and indole derivatives where halogen retention is required for subsequent functionalization.
Comparative Analysis: Protecting Group Selection
The choice of protecting group for 2-chloroaniline is not merely a matter of preference but of chemoselectivity. The table below contrasts the Boc-protected aniline against common alternatives, highlighting the "Hydrodehalogenation Risk" as a decisive factor.
Table 1: Performance Matrix of Amine Protecting Groups on 2-Chloroaniline
Feature
-Boc (Recommended)
Free Amine (Unprotected)
-Cbz (Benzyloxycarbonyl)
-Acetyl (Acetamide)
Primary Role
Chemoselective Cross-Coupling
Simple Nucleophilic Attack
Peptide Synthesis (historical)
Robust Protection
Deprotection
Acidic (TFA/HCl)
N/A
Hydrogenolysis (H₂/Pd)
Harsh Hydrolysis (Base/Acid)
Ar-Cl Stability
High (Preserved)
N/A
Low (Risk of Dechlorination)
High
Ortho-Lithiation
Excellent Director (DoM)
Poor (Requires 2 eq. base)
Good
Moderate
Lipophilicity
High (Soluble in organics)
Moderate
High
Low
Cost Efficiency
Moderate
High
Moderate
High
Key Insight: The Cbz group is often contraindicated for chlorinated aromatics because standard deprotection (Pd/C + H₂) frequently cleaves the Ar–Cl bond, yielding aniline instead of 2-chloroaniline. Boc avoids this entirely.
In the synthesis of biaryl scaffolds, the free amine of 2-chloroaniline can coordinate to Palladium (Pd) catalysts, reducing turnover frequency (TOF). Protecting the nitrogen with a bulky Boc group prevents this coordination and sterically precludes
-arylation, forcing the reaction exclusively at the C–Cl bond.
Mechanism: The Boc group renders the nitrogen non-nucleophilic. The oxidative addition of Pd(0) occurs selectively at the C–Cl bond.
Outcome: High-yield synthesis of 2-aminobiaryls (precursors to carbazoles).
Application B: Directed Ortho-Metalation (DoM)
tert-Butyl 2-chlorophenylcarbamate serves as an excellent substrate for regioselective functionalization via Directed Ortho-Metalation.
Regioselectivity: The Boc group coordinates organolithium reagents (e.g.,
-BuLi), directing lithiation to the C6 position (ortho to the nitrogen).
Avoidance of Benzyne: Directing lithiation to C3 (ortho to Chlorine) is disfavored sterically and electronically, which is advantageous as C3-lithiation often leads to unstable benzyne intermediates via LiCl elimination.
Decision Framework & Visualization
The following diagram illustrates the decision logic for selecting tert-butyl 2-chlorophenylcarbamate over alternatives, specifically highlighting the "Dechlorination Trap" associated with Cbz.
Caption: Decision matrix highlighting the strategic superiority of Boc protection for preserving halogenated aromatic rings during synthesis.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-Chlorophenylcarbamate
Rationale: This protocol uses Boc anhydride under mild conditions to avoid thermal degradation.
Comparative Guide: tert-Butyl 2-Chlorophenylcarbamate in Palladium-Catalyzed Synthesis
Executive Summary tert-Butyl 2-chlorophenylcarbamate (commonly referred to as N-Boc-2-chloroaniline, CAS: 35426-69-8) is a highly versatile building block in modern organic synthesis[1][2]. It is widely utilized by resea...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
tert-Butyl 2-chlorophenylcarbamate (commonly referred to as N-Boc-2-chloroaniline, CAS: 35426-69-8) is a highly versatile building block in modern organic synthesis[1][2]. It is widely utilized by researchers and drug development professionals for the construction of complex nitrogen-containing heterocycles, such as carbazoles, indoles, and phenazines, as well as functionalized biaryl amines[3][4].
This guide objectively compares the performance of tert-butyl 2-chlorophenylcarbamate against its halogenated and unprotected alternatives. By analyzing its behavior in key palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and C-H functionalization, we provide a self-validating framework to help synthetic chemists select the optimal substrate and conditions for their specific workflows.
Mechanistic Grounding: The Causality of Substrate Design
To master the use of tert-butyl 2-chlorophenylcarbamate, one must understand the distinct chemical causality introduced by its two functional handles: the Boc (tert-butoxycarbonyl) protecting group and the ortho-chloro substituent .
The Role of the Boc Group
In cross-coupling chemistry, unprotected anilines often act as competitive nucleophiles, leading to unwanted N-arylation (Buchwald-Hartwig) when C-C bond formation (Suzuki-Miyaura) is the goal. The Boc group provides critical steric shielding and reduces the nucleophilicity of the nitrogen lone pair[3].
Causality: By withdrawing electron density and introducing significant steric bulk, the Boc group prevents the amine from poisoning the palladium catalyst. Furthermore, the carbamate carbonyl oxygen can act as a weak directing group for ortho-metalation or C-H borylation, steering the regioselectivity of downstream functionalizations[5].
The Role of the Chloro Substituent
The fundamental challenge of using aryl chlorides lies in the high bond dissociation energy of the C-Cl bond (~96 kcal/mol) compared to C-Br (~81 kcal/mol) and C-I (~55 kcal/mol)[3].
Causality: In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) species. Because the C-Cl bond is exceptionally strong, tert-butyl 2-chlorophenylcarbamate undergoes oxidative addition much slower than its bromo or iodo counterparts[3]. To overcome this thermodynamic barrier, the reaction necessitates highly active, electron-rich, and sterically demanding ligands (e.g., dialkylbiaryl phosphines like XPhos or DavePhos) to accelerate oxidative addition and facilitate reductive elimination[6][7].
Figure 1: Relative oxidative addition rates of N-Boc-2-haloanilines with Pd(0) catalysts.
Comparative Reactivity Profiles & Case Studies
Case Study 1: Suzuki-Miyaura Cross-Coupling (Halogen Comparison)
The Suzuki-Miyaura coupling is essential for creating C(sp²)—C(sp²) bonds, providing direct access to N-Boc-2-aminobiphenyls[8]. When comparing tert-butyl 2-chlorophenylcarbamate to its bromo and iodo analogs, a distinct reactivity gradient is observed[3]. While the iodo variant allows for mild conditions (often room temperature to 60 °C), the chloro variant requires elevated temperatures (90–100 °C) and specialized ligands[3][9].
Table 1: Quantitative Reactivity Comparison in Suzuki-Miyaura Coupling
Case Study 2: Buchwald-Hartwig Amination (Protection Comparison)
In the synthesis of complex diarylamines and phenazines, the choice between unprotected 2-chloroaniline and tert-butyl 2-chlorophenylcarbamate dictates the reaction's selectivity[6][10].
Unprotected 2-chloroaniline is highly reactive but prone to over-arylation, forming tertiary triarylamines unless stoichiometry is strictly controlled[4]. In contrast, the Boc group in tert-butyl 2-chlorophenylcarbamate strictly limits the reaction to mono-arylation, cleanly yielding secondary diarylamines that can be subsequently deprotected and cyclized into carbazoles[7].
Table 2: Buchwald-Hartwig Amination Selectivity
Amine Source
Coupling Partner
Yield
Selectivity & Outcome
2-Chloroaniline (Unprotected)
Aryl Bromide
81–94%
High yield, but risk of over-arylation; requires precise 1:1 stoichiometry[4][6].
tert-Butyl 2-chlorophenylcarbamate
Aryl Bromide
70–85%
Exclusive mono-arylation; Boc group prevents tertiary amine formation.
Case Study 3: Directed C-H Borylation
Beyond cross-coupling, the Boc group serves as a powerful directing and steric handle. In recent methodologies for ligand-controlled para-C-H borylation of anilines at room temperature, tert-butyl 2-chlorophenylcarbamate was successfully borylated without the chlorine atom undergoing competitive oxidative addition[5]. The steric bulk of the Boc group forces the borylation to occur cleanly at the para-position relative to the amine, showcasing the compound's utility in orthogonal functionalization strategies[5].
Experimental Protocols
To ensure reproducibility, the following protocols represent self-validating systems optimized for tert-butyl 2-chlorophenylcarbamate.
Protocol A: Suzuki-Miyaura Coupling of tert-Butyl 2-chlorophenylcarbamate
Objective: Synthesis of N-Boc-2-aryl-aniline derivatives.
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 2-chlorophenylcarbamate (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid (1.5 equiv, 1.5 mmol), and finely ground K₂CO₃ (2.0 equiv, 2.0 mmol)[9].
Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Causality: XPhos is critical here; its electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the C-Cl bond, while its bulky biphenyl backbone promotes reductive elimination.
Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/H₂O (4:1 v/v, 5.0 mL). Seal the tube and purge with Argon for 5 minutes.
Heating: Heat the reaction mixture at 90–100 °C in an oil bath for 12–18 hours until TLC indicates complete consumption of the starting material[9].
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl product.
Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling of N-Boc-2-chloroaniline.
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of secondary diarylamines.
Setup: In an inert-atmosphere glovebox or using standard Schlenk techniques, charge a reaction vial with tert-butyl 2-chlorophenylcarbamate (1.0 equiv), the desired aryl amine or aryl bromide (1.2 equiv), and sodium tert-butoxide (2.2 equiv)[4].
Catalyst: Add Pd₂(dba)₃ (2.5 mol%) and DavePhos or XPhos (5 mol%)[6][7].
Reaction: Dissolve the mixture in anhydrous toluene (0.2 M). Seal the vial, remove it from the glovebox, and stir vigorously at 100 °C for 16–24 hours[4][6].
Isolation: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography[10].
References
National Institutes of Health (PMC). Development of a Two-step Route to 3-PBC and βCCt, Two Agents Active Against Alcohol Self-Administration in Rodent and Primate Models. Retrieved from:[Link]
ChemRxiv. A Chemo- and Regioselective Tandem [3+2]Heteroannulation Strategy for Carbazole Synthesis. Retrieved from:[Link]
Amazon S3 (Supporting Information). Ligand and Substrate-Controlled Para C-H Borylation of Anilines at Room Temperature. Retrieved from: [Link]
Comprehensive Laboratory Disposal Protocol for tert-Butyl 2-chlorophenylcarbamate As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized organic reagents is just as critical as the syn...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Laboratory Disposal Protocol for tert-Butyl 2-chlorophenylcarbamate
As a Senior Application Scientist, ensuring the safe and compliant disposal of specialized organic reagents is just as critical as the synthesis or assay workflows they enable. tert-Butyl 2-chlorophenylcarbamate (often referred to as N-Boc-2-chloroaniline) presents specific end-of-life handling requirements dictated by its molecular structure. Proper disposal is not merely a regulatory formality; it is a fundamental pillar of laboratory safety, environmental stewardship, and operational integrity.
This guide provides a causality-driven, step-by-step operational plan for the classification, handling, and disposal of tert-Butyl 2-chlorophenylcarbamate, ensuring your laboratory maintains strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[1][2].
Chemical Profiling and Disposal Causality
To design a safe disposal system, we must first analyze the chemical's structural liabilities. tert-Butyl 2-chlorophenylcarbamate consists of a chlorinated aromatic ring protected by a tert-butyloxycarbonyl (Boc) group. These two features dictate its entire waste lifecycle:
The Halogenated Aromatic Ring: The presence of the chlorine atom mandates that this compound be strictly segregated into Halogenated Organic Waste streams[3][4]. Mixing halogenated and non-halogenated waste is a critical operational error. Halogenated compounds require specialized, high-temperature incineration by licensed contractors to prevent the environmental release of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)[5]. Furthermore, non-segregation drastically increases the financial cost of waste disposal for the facility[6].
The Acid-Labile Boc Group: The Boc protecting group is highly sensitive to acidic conditions. If this compound is inadvertently disposed of in an acidic waste carboy, it will undergo rapid deprotection. This side reaction generates isobutylene gas and carbon dioxide. In a tightly sealed waste container, this gas generation will cause rapid over-pressurization, leading to catastrophic container rupture, chemical spills, and potential inhalation exposure[7].
Quantitative Waste Management Parameters
Adhering to strict quantitative limits ensures that Satellite Accumulation Areas (SAAs) remain safe and compliant with federal and local laws. All data below must be integrated into your laboratory's Environmental Health and Safety (EHS) logs.
Table 1: SAA Quantitative Limits and Container Specifications
Parameter
Regulatory Limit / Specification
Causality / Rationale
Waste Classification
Halogenated Organic Waste
Contains chlorine; requires high-temp incineration to prevent dioxin formation[3][5].
Max SAA Volume
55 Gallons
EPA RCRA limit for Satellite Accumulation Areas before mandatory EHS transfer[8][9].
Container Fill Limit
75% - 80% Capacity
Provides headspace for vapor expansion and prevents spills during transport[4][7].
Container Material
Glass or High-Density Polyethylene (HDPE)
Ensures chemical compatibility; prevents solvent degradation of the container wall[10].
Storage Time Limit
< 180 Days (SQG) or 90 Days (LQG)
Prevents long-term degradation of waste containers and ensures regulatory compliance[11].
Self-Validating Disposal Protocol
This step-by-step methodology is designed as a self-validating system. Each step contains a built-in verification check to prevent cascading failures during the waste management lifecycle.
Step 1: Chemical Compatibility Verification
Action: Before adding tert-Butyl 2-chlorophenylcarbamate to any bulk waste container, verify the current contents of the carboy.
Validation Check: Cross-reference the SAA waste log to ensure no inorganic or organic acids (e.g., HCl, TFA) have been introduced[9][12]. Pass condition: The container holds only neutral or basic halogenated organics.
Step 2: Container Selection and Preparation
Action: Select a dedicated, chemically compatible container (glass or HDPE) specifically designated for "Halogenated Organic Waste"[4][10].
Validation Check: Inspect the container for micro-fractures, structural integrity, and ensure it possesses a secure, tight-fitting lid[7].
Step 3: Fume Hood Transfer
Action: Transfer the chemical (whether in solid form or dissolved in a solvent) into the waste container exclusively inside a certified, actively venting chemical fume hood to mitigate inhalation risks[3].
Step 4: Headspace Management
Action: Fill the container to a maximum of 75-80% capacity[4][7].
Validation Check: Visually confirm the liquid level remains at least 3 to 5 inches below the mouth of the bottle. This headspace is critical to allow for thermal expansion and prevent overflow during EHS transport[10].
Step 5: Sealing and RCRA Labeling
Action: Securely close the container immediately after the transfer. Leaving waste containers open is a direct RCRA violation[7][12]. Attach a completed hazardous waste label detailing the exact chemical name ("tert-Butyl 2-chlorophenylcarbamate"), the "Halogenated Organic" hazard class, and the accumulation start date[2][9].
Step 6: SAA Storage and EHS Manifesting
Action: Place the sealed container in secondary containment within the designated SAA[2]. Once the container reaches its fill limit, submit a waste pickup request to your institution's EHS department for final high-temperature incineration[3][9].
Workflow for the classification, segregation, and disposal of halogenated carbamate waste.
Emergency Spill Response Escalation
In the event of an accidental release of tert-Butyl 2-chlorophenylcarbamate (either as a dry powder or in solution), immediate and structured escalation is required to prevent environmental contamination and personnel exposure.
Evacuation and PPE: Evacuate the immediate vicinity. Responding personnel must don appropriate PPE, including chemical-resistant gloves (e.g., nitrile or Viton), safety goggles, and a lab coat[3][11].
Containment: For small spills (< 4 Liters), apply an inert, non-combustible absorbent material (such as sand, earth, or commercial spill-kit absorbents) to the spill[3][10].
Collection: Sweep the contaminated absorbent using non-sparking tools and place it into a designated, sealable solid hazardous waste container. Label this container explicitly as "Halogenated Solid Waste"[3].
Decontamination: Wash the spill site with a detergent and water solution to remove residual chemical traces. Collect all decontamination water and contaminated cleaning materials (wipes, gloves) as hazardous waste[4][11].
Logical escalation pathway for chemical spill containment and site decontamination.
References
Disposal of Chemicals in the Laboratory. Environmental Marketing Services. Available at:[Link]
EMS-WP-001 Laboratory Environmental Management Procedures. University of Central Florida EHS. Available at:[Link]
Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. Available at:[Link]
A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. Available at:[Link]
Hazardous & Regulated Waste Management Guide. Western Kentucky University. Available at:[Link]
Common Laboratory Chemical Waste Disposal Mistakes to Avoid. MedPro Disposal. Available at:[Link]
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]
Chemical Safety | Science Resource Support Services. Bates College. Available at:[Link]
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at:[Link]
Chemical Waste Procedures. University of Nevada, Reno. Available at:[Link]
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
Hazardous Waste Preparedness. University of North Florida. Available at:[Link]
Personal protective equipment for handling tert-Butyl 2-chlorophenylcarbamate
As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for Boc-protected anilines. tert-Butyl 2-chlorophenylcarbamate (CAS: 35426-69-8) is a highly valuable buildin...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for Boc-protected anilines. tert-Butyl 2-chlorophenylcarbamate (CAS: 35426-69-8) is a highly valuable building block in pharmaceutical synthesis and drug development[1]. However, its structural properties—specifically the lipophilic tert-butyloxycarbonyl (Boc) group combined with a halogenated aromatic ring—enhance its ability to penetrate biological membranes, exacerbating its irritant properties.
To build a culture of uncompromising laboratory safety, this guide provides a self-validating, step-by-step operational protocol. We will not merely list the required Personal Protective Equipment (PPE); we will examine the mechanistic causality behind why these specific protections are non-negotiable.
Hazard Assessment & Mechanistic Causality
Before selecting PPE, we must understand the chemical's hazard profile. According to the Globally Harmonized System (GHS) and European Commission safety guidelines, tert-Butyl 2-chlorophenylcarbamate triggers four primary hazard statements[2][3].
Hazard Code
Description
Mechanistic Causality & Operational Implication
H302
Harmful if swallowed
Exhibits acute oral toxicity. Accidental ingestion in the lab almost exclusively occurs via secondary cross-contamination from gloved hands to surfaces, face, or writing utensils.
H315
Causes skin irritation
The lipophilic nature of the Boc-protected chloroaniline disrupts the stratum corneum lipid bilayer, leading to localized epidermal inflammation and dermatitis[4].
H319
Causes serious eye irritation
Particulate matter can cause severe corneal irritation. The halogenated aromatic ring increases the molecule's binding affinity to ocular proteins.
H335
May cause respiratory irritation
Fine crystalline dust generated during weighing and transfer can severely irritate the mucosal lining of the upper respiratory tract[2].
PPE Selection & Scientific Justification
Every safety protocol must be a self-validating system. If you cannot verify the integrity of your PPE prior to the experiment, do not proceed. Based on the hazard profile above, the following equipment is mandatory:
Hand Protection (Nitrile Gloves):
Specification: Powder-free nitrile examination gloves (minimum 0.11 mm thickness).
Causality: Nitrile provides excellent resistance to solid organic powders. However, if the compound is dissolved in aggressive organic solvents (e.g., Dichloromethane or DMF), nitrile breakthrough times drop to seconds. In such synthetic steps, double-gloving or switching to Butyl/Viton gloves is required. Self-validation step: Inflate gloves slightly before donning to check for micro-tears.
Eye/Face Protection (Chemical Goggles):
Specification: Chemical splash goggles with a full facial seal (ANSI Z87.1 or EN 166 compliant).
Causality: Standard safety glasses leave gaps at the periphery. Given the H319 (serious eye irritation) hazard, full-seal goggles are required to prevent airborne dust from bypassing the lenses.
Respiratory & Engineering Controls (Fume Hood):
Specification: Chemical Fume Hood with a verified face velocity of 0.4–0.6 m/s.
Causality: To mitigate H335, engineering controls are always prioritized over personal respirators. If weighing must absolutely occur outside a hood, a properly fit-tested N95 or P100 particulate respirator is mandatory.
Body Protection:
Specification: Flame-resistant, knee-length laboratory coat and closed-toe, non-porous shoes.
Operational Workflow: Step-by-Step Methodology
Protocol: Safe Weighing and Transfer
Preparation: Verify the fume hood airflow monitor reads safe (>0.4 m/s). Clear the workspace of incompatible materials, particularly strong oxidizers and strong acids, which can degrade the carbamate.
PPE Donning: Inspect and don nitrile gloves, lab coat, and chemical goggles.
Static Mitigation: tert-Butyl 2-chlorophenylcarbamate powders can hold static charges, causing them to "jump" and aerosolize. Use an anti-static zeroing gun on the analytical balance and weigh boats prior to dispensing.
Transfer: Use a grounded, stainless-steel spatula. Slowly transfer the solid. Never pour the solid directly from the bulk container, as this generates a high volume of airborne particulates.
Decontamination: Wipe down the balance and surrounding hood area with a solvent-dampened (e.g., 70% isopropanol) lint-free wipe. Dispose of the wipe in solid hazardous waste.
Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin. Wash hands immediately with soap and water.
Emergency Response & Disposal Plans
Spill Protocol:
Solid Spill: Do not sweep dry. Dry sweeping aerosolizes the irritant. Dampen a spill pad with water or a mild surfactant to suppress dust, wipe up the solid, and place it in a sealed, labeled container.
Dermal Exposure: If skin contact occurs (H315), flush immediately with copious amounts of water for 15 minutes. Do not use organic solvents (like acetone) to wash your skin. Solvents will strip the skin's natural oils and accelerate the dermal absorption of the chloroaniline derivative.
Disposal Plan:
Because this compound contains a covalently bound chlorine atom, all associated waste (including contaminated gloves and wipes) must be strictly segregated into Halogenated Organic Waste . Incineration is the required disposal method. Never mix with non-halogenated waste, as this drastically complicates waste processing and increases environmental risks.
Workflow Visualization
Figure 1: Standard operating workflow and emergency spill logic for handling halogenated carbamates.
References
ChemicalBook. "TERT-BUTYL 2-CHLOROPHENYLCARBAMATE CAS: 35426-69-8." Accessed March 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Yy74E8eGxW4UpCvIxM0tCizTfMY04ox6buXa42JB75IIcVWLtGCMfxjBtp2a96TFe8BZdCT_Pl137npO9xyi3kC8Dmw1F53ohKM4pwxSWOuH9fTQDUILSKYR6sHnhqkp0N6Un96X6NVIQjJEr03ywWtFt3w=]
abcr Gute Chemie. "AB446508 | CAS 35426-69-8 – tert-Butyl 2-chlorophenylcarbamate." Accessed March 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGczD74CWT8XiIctwbdbovIybAOpg3oc-ogqohDpYIUtN8xkPHwKXuB2VWMslV5jl7ZLXYlEUpzDAQM_8xn0cRCw7A1VDHcIw082ulrixQAPNavcA-2wtX3uew=]
Penta Chemicals. "SAFETY DATA SHEET: 1,2-Dichlorobenzene (Halogenated Aromatic Hazards)." Accessed March 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBGi_S4T9dY0q9uTE7Oxh2v9DKk2MsH--jAX-wsVECMJybW-E-yZlGKCPMPlD5-PxNwy9daplC-OkgUFAh48r_SeEVOAXDZ6tZq9AdjMFvB8oJ8hwouKJ7H8m8uu6YoXCbMfNC71p6eK92mFnN2DTARU_8YEhSZN51NbLKoYx3GMaYwpHbO3gNETFgNAWRW5qnO9Nx]
Safe Work Australia. "Classifying hazardous chemicals - National Guide." Accessed March 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgnPJGlV8LMlPPFZ-Md-Z-Xauk8BWnrX8Aytit7WnNSe5SIAHNZ-TzMJ6XhR2DZ2wN1LJsLVoRjehQUAn2BQLwSgid1JZtpGmI0N2ZkXc4WYnrmQyklmgIV8WL-28LI3EUsR2b_LCKnEhQdyvdKs_L1SR6EFA5XiTPhIAHUtQDs09IQE8J38h5VeOc-y5fyCBK3NILlpHugvDKVJgGtpr1QlVnKYV5nr8-qe9Nkkw=]
European Commission. "Health and safety: H/P phrases - SAMANCTA." Accessed March 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0D6cEkQKhnXL4p7KuzH2Uebfwpte2wc6b8yI-fd_vaPtaQ0bxbhy4VscdTRrKvQYri3bq2O8KRwdlKGbQ2AV3q-9TV7ARJokXE9W0veJlP2DHTfQd6IkFe1RAcRJ9PkwF9pJRsyWpl1UThKVHhBfp1hNKwHJz4VOyXSkptLVsmNVm]